molecular formula C11H11BrO B1278511 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-78-0

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1278511
CAS No.: 87779-78-0
M. Wt: 239.11 g/mol
InChI Key: BBLCBJCONMZHBE-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0) is a brominated ketone derivative of benzo[7]annulene, supplied as a building block for research and development. With the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol, this compound features a seven-membered ring fused to a benzene ring, offering a unique structural motif for chemical synthesis . Key Identifiers and Properties • CAS Number : 87779-78-0 • Molecular Formula : C11H11BrO • Molecular Weight : 239.11 g/mol • Density : ~1.435 g/cm³ • Boiling Point : ~327.5°C • Flash Point : ~92.0°C Research Applications This compound serves as a critical synthetic intermediate in various fields. In Medicinal Chemistry , its structure is a key precursor for developing potential therapeutic agents. Scientific research indicates that derivatives of this scaffold show promise in areas such as anticancer activity, where similar structures have been found to inhibit cancer cell proliferation . Other studies suggest potential neuroprotective effects in related compounds, which may mitigate neurodegenerative diseases by modulating neurotransmitter systems . In Materials Science , the compound's unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Handling and Safety This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling information. General safety information suggests it may cause skin and eye irritation and may be harmful if inhaled or ingested .

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLCBJCONMZHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442494
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-78-0
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Bromo-tetrahydro-benzoannulen-5-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bromo-tetrahydro-benzoannulen-5-one scaffold, a prominent member of the benzosuberone family, represents a cornerstone in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive overview of the key isomers of bromo-tetrahydro-benzoannulen-5-one, with a primary focus on the 1-bromo, 3-bromo, and 6-bromo substituted analogues. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, spectroscopic characterization, and emerging therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols, and summarize critical data to empower further research and development in this promising area of chemical science.

Introduction: The Significance of the Benzosuberone Core

The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, commonly known as benzosuberone, is a bicyclic ketone that has garnered significant attention in the field of medicinal chemistry. Its unique seven-membered ring fused to a benzene ring provides a rigid yet conformationally interesting scaffold for the design of novel therapeutic agents. Derivatives of benzosuberone have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and potent anti-cancer properties.[1][2]

The introduction of a bromine atom onto the benzosuberone framework offers a powerful tool for modulating the molecule's physicochemical properties and biological activity. Bromine, as a halogen, can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus on the positional isomers of bromo-tetrahydro-benzoannulen-5-one, primarily exploring the synthetic strategies to achieve regioselective bromination and the spectroscopic techniques used to unequivocally identify the resulting isomers.

Isomers of Bromo-tetrahydro-benzoannulen-5-one: A Structural Overview

The parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, possesses several positions amenable to substitution. This guide will concentrate on the isomers where a single bromine atom is substituted on either the aromatic or the aliphatic portion of the molecule. The key isomers of interest are:

  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Bromine on the aromatic ring, ortho to the fused cycloheptane ring.

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Bromine on the aromatic ring, para to the carbonyl group.

  • 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Bromine on the aliphatic seven-membered ring, alpha to the carbonyl group.

Each of these isomers exhibits unique electronic and steric properties that can profoundly impact their reactivity and biological profile.

Synthesis of Bromo-tetrahydro-benzoannulen-5-one Isomers

The synthesis of specific bromo-benzosuberone isomers can be approached through two primary strategies:

  • Direct bromination of the parent benzosuberone: This method relies on the regioselective introduction of a bromine atom onto the pre-formed benzosuberone scaffold. The choice of brominating agent and reaction conditions is critical to control the position of bromination.

  • Synthesis from a pre-brominated starting material: This approach involves constructing the benzosuberone ring system from a precursor that already contains the bromine atom at the desired position.

Synthesis of the Parent Scaffold: 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

A common and efficient method for the synthesis of the benzosuberone core is through an intramolecular Friedel-Crafts acylation of a suitable carboxylic acid or acyl chloride.

Experimental Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

  • Step 1: Synthesis of 5-phenylvaleric acid: This can be achieved through various methods, such as the reaction of a phenyl Grignard reagent with a suitable lactone or a halo-ester.

  • Step 2: Intramolecular Friedel-Crafts Acylation:

    • To a stirred solution of 5-phenylvaleric acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.[3]

Causality Behind Experimental Choices: The use of a strong acid catalyst like PPA or Eaton's reagent is essential to promote the intramolecular cyclization by activating the carboxylic acid for electrophilic attack on the aromatic ring. The choice of solvent is crucial for ensuring the solubility of the starting material and facilitating the reaction.

Synthesis of Aromatic Substituted Isomers

The 3-bromo isomer is typically synthesized by direct bromination of the parent benzosuberone. The electron-donating nature of the alkyl portion of the fused ring and the electron-withdrawing effect of the carbonyl group direct the electrophilic substitution to the positions ortho and para to the alkyl group. The para-position (C3) is generally favored due to reduced steric hindrance.

Experimental Protocol: Bromination of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

  • Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, while stirring.

  • Continue stirring for a specified period, monitoring the reaction by TLC.

  • After completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to isolate the 3-bromo isomer.[4]

Causality Behind Experimental Choices: The use of a polar solvent like acetic acid can facilitate the ionization of bromine, enhancing its electrophilicity. The careful control of stoichiometry is important to favor mono-bromination.

Synthesis of Aliphatic Substituted Isomers

Bromination at the alpha-position to the carbonyl group is typically achieved under radical conditions or by using a brominating agent that favors substitution on the enol or enolate form of the ketone.

Experimental Protocol: α-Bromination of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

  • Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in a suitable solvent like carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

  • Reflux the mixture under irradiation with a UV lamp or at a suitable temperature to initiate the radical reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.[5]

Causality Behind Experimental Choices: NBS is a convenient and selective source of bromine radicals. The use of a radical initiator and/or UV light is necessary to initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction.

Spectroscopic Characterization of Bromo-tetrahydro-benzoannulen-5-one Isomers

Unequivocal identification of the different isomers is crucial and is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the exact position of the bromine atom.

¹H NMR Spectroscopy:

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the aromatic ring gives rise to distinct splitting patterns.

    • 1-Bromo isomer: Will show a characteristic set of coupled aromatic protons.

    • 3-Bromo isomer: The symmetry will result in a simpler aromatic signal pattern, often an AB quartet or two doublets.

  • Aliphatic Region (δ 1.5-3.5 ppm): The signals for the methylene protons of the seven-membered ring will be present. For the 6-bromo isomer , the proton at the brominated carbon (C6) will appear as a downfield multiplet due to the deshielding effect of the bromine atom.

¹³C NMR Spectroscopy:

  • The number of distinct signals in the aromatic region can help differentiate the isomers.

  • The chemical shift of the carbon atom directly bonded to the bromine will be significantly affected (the "heavy atom effect").

  • For the 6-bromo isomer , the signal for the C6 carbon will be shifted upfield compared to the corresponding carbon in the parent compound, a characteristic effect of halogen substitution.

Predicted ¹H and ¹³C NMR Data Summary

IsomerPredicted ¹H NMR Key Signals (δ, ppm)Predicted ¹³C NMR Key Signals (δ, ppm)
1-Bromo- Aromatic protons with complex splitting patterns.Aromatic carbons with one signal significantly shifted due to C-Br bond.
3-Bromo- Simpler aromatic signals (e.g., doublets).Fewer aromatic carbon signals due to symmetry.
6-Bromo- Downfield multiplet for the proton at C6.Upfield shift for the C6 carbon signal.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group and providing a unique "fingerprint" for each isomer.

  • Carbonyl (C=O) Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the aryl ketone. The exact position can be subtly influenced by the position of the bromine atom due to electronic effects.[6]

  • C-Br Stretch: A weak to medium absorption in the lower frequency region (typically 500-650 cm⁻¹) can indicate the presence of a C-Br bond.[7]

  • Aromatic C-H and C=C Stretches: These will be present in the expected regions for substituted benzene rings.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Interpretation cluster_3 Structure Elucidation P Dissolve sample in a suitable solvent (e.g., CDCl3 for NMR, KBr pellet for IR) NMR Acquire 1H and 13C NMR spectra P->NMR IR Acquire IR spectrum P->IR NMR_Interp Analyze chemical shifts, coupling constants, and number of signals in NMR NMR->NMR_Interp IR_Interp Identify key functional group absorptions (C=O, C-Br) in IR IR->IR_Interp Structure Combine NMR and IR data to confirm the isomeric structure NMR_Interp->Structure IR_Interp->Structure

Caption: Workflow for the spectroscopic analysis of bromo-tetrahydro-benzoannulen-5-one isomers.

Therapeutic Potential and Future Directions

The benzosuberone scaffold is a well-established pharmacophore in drug discovery. The introduction of bromine atoms can significantly enhance the therapeutic potential of these molecules.

Anticancer Activity: Benzosuberone derivatives have been investigated as potent anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The presence and position of a halogen, such as bromine, can influence the binding affinity to tubulin and overall cytotoxic activity.[2]

Antibacterial Activity: Several studies have reported the antibacterial properties of benzosuberone derivatives. The lipophilic nature of the bromo-substituent can enhance the ability of these compounds to penetrate bacterial cell membranes, potentially leading to improved antimicrobial efficacy.[8]

Structure-Activity Relationship (SAR) Insights: The synthesis and biological evaluation of different bromo-isomers are crucial for establishing clear SAR. For instance, determining whether a bromine at the 1-, 3-, or 6-position leads to optimal activity against a specific biological target can guide the design of next-generation drug candidates. The bromine atom also provides a strategic point for further chemical modification to explore and optimize the SAR.[1]

Future Research: The development of more efficient and regioselective synthetic methods for accessing a wider range of halogenated benzosuberone isomers is a key area for future research. Furthermore, comprehensive biological screening of these compounds against a panel of cancer cell lines, bacterial strains, and other relevant biological targets will be essential to fully elucidate their therapeutic potential.

Logical Relationship of Isomer Properties and Therapeutic Potential

G Isomer Isomer (1-Br, 3-Br, 6-Br) - Position of Bromine - Electronic Effects - Steric Hindrance Properties Physicochemical Properties - Lipophilicity - Metabolic Stability - Target Binding Affinity Isomer->Properties determines Activity Biological Activity - Anticancer - Antibacterial - Other Therapeutic Effects Properties->Activity influences SAR Structure-Activity Relationship (SAR) - Optimization of Potency - Reduction of Toxicity Activity->SAR informs Drug {Drug Candidate} SAR->Drug guides design of

Caption: The relationship between isomeric structure, properties, and drug development potential.

Conclusion

The isomers of bromo-tetrahydro-benzoannulen-5-one represent a class of compounds with significant potential in medicinal chemistry and drug development. Their synthesis, while requiring careful control of regioselectivity, provides access to a diverse set of molecules with tunable properties. The detailed spectroscopic characterization using NMR and IR is paramount for unambiguous structure elucidation. The emerging evidence of their biological activities, particularly in the areas of oncology and infectious diseases, underscores the importance of continued research into this fascinating family of compounds. This guide provides a foundational framework to aid scientists in the synthesis, characterization, and exploration of the therapeutic promise of bromo-tetrahydro-benzoannulen-5-one isomers.

References

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  • Synthesis and Characterization of 6-Bromo-Benzoflavanone Derivatives. (n.d.). Digitala Vetenskapliga Arkivet. Accessed January 17, 2026. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and predicted interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. In the absence of a publicly available experimental spectrum, this document serves as an expert-level predictive guide, detailing the theoretical underpinnings of the expected spectral features. It is designed to assist researchers in the structural elucidation and purity assessment of this and structurally related bicyclic aromatic ketones. The guide further outlines a rigorous, self-validating experimental protocol for the acquisition of a high-quality ¹H NMR spectrum, ensuring reproducible and reliable results.

Introduction: The Structural Significance of a Substituted Benzocycloheptenone

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one belongs to the class of benzocycloheptenones, a structural motif of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity and potential biological activity. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of every proton in the molecule.

This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, offering insights into the causal relationships between its molecular architecture and the resulting spectral data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is predicted based on established principles of chemical shift theory, spin-spin coupling, and symmetry considerations. The analysis is presented for a standard deuterated chloroform (CDCl₃) solvent, a common choice for non-polar to moderately polar organic molecules.

Molecular Structure and Proton Environments

To begin our analysis, let us first visualize the structure of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and identify the distinct proton environments.

Figure 1. Molecular Structure of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Based on this structure, we can identify several distinct proton signals:

  • Aromatic Protons: Three protons on the benzene ring (H-1, H-2, and H-4).

  • Aliphatic Protons: Eight protons in the seven-membered ring at positions C-6, C-7, C-8, and C-9.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The predicted ¹H NMR data are summarized in the table below, followed by a detailed justification for each assignment.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
H-4~7.8 - 8.0d1HDeshielded by the adjacent electron-withdrawing carbonyl group and ortho to the bromine atom.
H-2~7.6 - 7.8dd1HInfluenced by the ortho bromine atom and meta to the carbonyl group.
H-1~7.3 - 7.5d1HMeta to the bromine and para to the carbonyl, expected to be the most upfield of the aromatic protons.
H-6~2.9 - 3.1t2HBenzylic position and alpha to the carbonyl group, leading to significant deshielding.
H-9~2.7 - 2.9t2HBenzylic position, deshielded by the aromatic ring.
H-7 & H-8~1.8 - 2.2m4HAliphatic protons in the seven-membered ring, likely to be complex multiplets due to overlapping signals and potential conformational effects.

Expert Rationale for Predictions:

  • Aromatic Region (δ 7.0-8.5 ppm): The chemical shifts of aromatic protons are influenced by the electronic effects of substituents on the ring.[1][2] The electron-withdrawing nature of the bromine atom and the carbonyl group will deshield the aromatic protons, shifting them downfield from the typical benzene signal at 7.36 ppm.[2] The proton at H-4 is expected to be the most downfield due to its proximity to the strongly deshielding carbonyl group. The splitting patterns arise from coupling to adjacent protons. H-4 will be a doublet due to coupling with H-2. H-2 will be a doublet of doublets due to coupling with both H-1 and H-4. H-1 will be a doublet due to coupling with H-2.

  • Aliphatic Region (δ 1.5-3.5 ppm): The protons on the seven-membered ring will appear in the aliphatic region of the spectrum. The protons at C-6 and C-9 are in benzylic positions, meaning they are adjacent to the aromatic ring, which causes a downfield shift.[3][4] The protons at C-6 are also alpha to the carbonyl group, which will further deshield them, placing them at the most downfield position in the aliphatic region.[3][5] These protons are expected to appear as triplets due to coupling with the adjacent methylene protons at C-7 and C-8, respectively. The protons at C-7 and C-8 are standard aliphatic protons and are expected to appear as a complex multiplet in the more upfield region of the aliphatic range. The seven-membered ring may exhibit conformational flexibility, which could lead to broadened signals or more complex splitting patterns than simple first-order analysis would predict.[6]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, publication-ready ¹H NMR spectrum of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Sample: 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (purity >95%)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

Sample Preparation Workflow

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData ProcessingAWeigh ~10 mg of sampleBDissolve in ~0.7 mL CDCl3A->BCVortex until fully dissolvedB->CDTransfer to NMR tubeC->DEInsert sample into spectrometerD->EFLock and shim the instrumentE->FGAcquire ¹H NMR spectrumF->GHFourier transformG->HIPhase and baseline correctH->IJIntegrate peaksI->JKReference to TMS (0 ppm)J->K

Figure 2. Experimental Workflow for ¹H NMR Spectroscopy.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 10 mg of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

    • Acquisition Time (aq): At least 4 seconds to ensure high resolution.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Integrate all signals and normalize to one of the single-proton aromatic signals.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation, especially to resolve any ambiguities in the aliphatic region, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For instance, it would show correlations between H-1 and H-2, H-2 and H-4 in the aromatic region. In the aliphatic part, it would confirm the connectivity between the protons at C-6 and C-7, C-7 and C-8, and C-8 and C-9.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively assign each proton signal to its corresponding carbon atom in the molecule's backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the assignment of the quaternary carbons and the overall connectivity of the molecule.

Conclusion

This in-depth technical guide provides a robust framework for understanding and experimentally determining the ¹H NMR spectrum of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently approach the structural elucidation of this and related compounds. The principles and methodologies outlined herein are fundamental to the rigorous characterization of novel chemical entities in a drug discovery and development setting.

References

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • ResearchGate. How to confirm seven membered ring structure through NMR? Available at: [Link]

  • PubChemLite. 3-bromo-6,7,8,9-tetrahydro-5h-benzo[1]annulen-6-one. Available at: [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of substituted tetrahydroazulene shows a big difference between the integration of 7-membered ring protons and the other protons? Available at: [Link]

  • Cenmed Enterprises. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. [ 15 ] 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a brominated cyclic ketone, represents a significant scaffold in medicinal chemistry. Its derivatives have shown promise in areas such as oncology and neuropharmacology. [ 1 ] The unequivocal identification and purity assessment of this compound are critical checkpoints in the synthesis and quality control pipeline, ensuring the integrity of subsequent drug development phases. [ 17 ]

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity in determining the molecular weight and structure of small molecules. [ 17 ] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of its ionization and fragmentation, provide field-proven experimental protocols, and offer insights into the interpretation of the resulting mass spectra.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method. Key characteristics of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO [ 15 ]
Molecular Weight 239.11 g/mol [ 15 ]
Monoisotopic Mass 237.99933 Da [ 15 ]
Structure A benzannulene core with a bromine substituent on the aromatic ring and a ketone group within the seven-membered ring. [ 15 ]

The presence of a bromine atom is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [ 7 ] This will result in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2). This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound. [ 7 ] The compound's aromaticity and ketone functionality will also dictate its fragmentation behavior.

Strategic Approach to Mass Spectrometric Analysis: Ionization and Instrumentation

The choice of ionization technique is critical for the successful analysis of any compound. For 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of our target molecule, it is expected to have sufficient volatility for GC analysis.

Why EI? Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. [ 3 ] This rich fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and for matching against spectral libraries like the NIST Mass Spectral Library. [ 22 ]

Expected Molecular Ion: The molecular ion (M⁺•) will appear as a doublet at m/z 238 and 240, reflecting the ⁷⁹Br and ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:1.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a "soft" ionization technique that is particularly well-suited for less volatile or thermally labile compounds. It typically results in the formation of protonated molecules [M+H]⁺ or other adducts, with minimal in-source fragmentation. [ 1 ]

Why ESI? ESI is ideal for confirming the molecular weight of the compound with high confidence. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to obtain structural information. This is particularly useful for quantitative studies where a specific precursor-to-product ion transition is monitored for enhanced selectivity and sensitivity. [ 12 ]

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ will be observed as a doublet at m/z 239 and 241.

Figure 1: Comparison of GC-MS and LC-MS experimental workflows.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol 1: GC-MS Analysis

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of organic compounds.
Injection Volume 1 µL
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure good separation and elution of the analyte.
Carrier Gas Helium at 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-400Covers the expected molecular ion and fragment ions.
Protocol 2: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 100-1000 ng/mL.

2. LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separation and fast analysis times.
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentA reversed-phase column with excellent retention and peak shape for a broad range of compounds.
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutesA standard gradient for the elution of small molecules.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 2 µL
MS System Sciex Triple Quad 6500+ or equivalentHigh-sensitivity tandem mass spectrometer for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Source Temp. 550 °C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Precursor (Q1): 239/241, Product (Q3): To be determined by infusion and compound optimization.For quantitative analysis, specific precursor-to-product ion transitions should be optimized.

Anticipated Fragmentation Patterns and Data Interpretation

The interpretation of mass spectra is a puzzle-solving exercise where each fragment ion provides a piece of structural information.

Electron Ionization (EI) Fragmentation

Under EI conditions, we can predict several key fragmentation pathways for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one:

  • Molecular Ion (M⁺•): The most informative peak, appearing as a doublet at m/z 238 and 240 with approximately equal intensity, confirming the molecular weight and the presence of one bromine atom.

  • Loss of Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment at m/z 159 . This is often a prominent peak in the spectra of brominated compounds.

  • Alpha-Cleavage: Ketones commonly undergo cleavage of the bonds adjacent to the carbonyl group.

    • Loss of C₄H₈: Cleavage of the aliphatic ring could lead to the loss of a butene molecule, resulting in a fragment at m/z 182/184 .

    • Loss of CO: The loss of a neutral carbon monoxide molecule from the molecular ion or other fragments is a common pathway for ketones, leading to a fragment at m/z 210/212 .

  • Benzylic Cleavage: Fragmentation of the seven-membered ring can lead to the formation of a stable bromobenzoyl cation at m/z 183/185 . Further loss of CO from this fragment would yield a bromophenyl cation at m/z 155/157 .

GM[C₁₁H₁₁BrO]⁺•m/z 238/240M_minus_Br[C₁₁H₁₁O]⁺m/z 159M->M_minus_Br- •BrM_minus_CO[C₁₀H₁₁Br]⁺•m/z 210/212M->M_minus_CO- COBromobenzoyl[C₇H₄BrO]⁺m/z 183/185M->BromobenzoylBenzylic CleavageBromophenyl[C₆H₄Br]⁺m/z 155/157Bromobenzoyl->Bromophenyl- CO

Figure 2: Predicted EI fragmentation pathways for the target molecule.
Electrospray Ionization with Tandem MS (ESI-MS/MS)

In an ESI-MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 239/241) is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer.

Expected fragmentations would be similar to those in EI, but originating from an even-electron species. Common losses would include neutral molecules such as H₂O (if any rearrangement occurs), CO, and HBr. The specific fragmentation pattern will be dependent on the collision energy applied.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

For definitive structural confirmation, particularly for a novel compound, high-resolution mass spectrometry is indispensable. [ 2 ] By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), the elemental composition of the molecular ion and its fragments can be determined. [ 2 ]

For 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, an HRMS measurement of the molecular ion would be expected to yield a mass very close to the calculated exact mass of 237.99933 Da for the ⁷⁹Br isotope. This level of accuracy allows for the confident differentiation from other potential elemental compositions with the same nominal mass.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The mass spectrometric analysis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a multi-faceted endeavor that leverages the strengths of different ionization techniques and instrumentation. GC-MS with EI provides a detailed fragmentation map for structural confirmation, while LC-MS/MS with ESI offers a sensitive and specific method for quantification and confirmation of molecular weight. The characteristic isotopic signature of bromine serves as a constant and reliable guidepost in the interpretation of the mass spectra. By employing the strategic approaches and detailed protocols outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their scientific pursuits.

References

  • Chemistry LibreTexts. (2021, March 6). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. PubChem. Retrieved from [Link]

  • Chem LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, bromo-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile, 4-bromo-. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • JEOL. (n.d.). The power of exact mass measurement: an example of unknown compound identification. Retrieved from [Link]

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  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

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  • Agilent Technologies. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: Selective Oxidation of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Application Notes and Protocols: Selective Oxidation of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol

Introduction and Significance

The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis, particularly within the realm of pharmaceutical and materials science. The substrate, 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, incorporates a benzocycloheptane framework, a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with a variety of biological targets. The resulting ketone, 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, serves as a versatile intermediate for further functionalization, enabling the exploration of novel chemical space in drug discovery programs.[2][3][4] The presence of a bromine atom on the aromatic ring provides a handle for subsequent cross-coupling reactions, further enhancing its synthetic utility.

This document provides a comprehensive guide to the selective oxidation of this secondary benzylic alcohol. We will explore several robust and widely adopted oxidation protocols, detailing the underlying mechanisms, experimental setups, and analytical monitoring techniques. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge required to efficiently and safely perform this crucial transformation.

Chemical Principles and Mechanistic Overview

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The choice of oxidizing agent is critical to ensure high selectivity and avoid over-oxidation or side reactions. For a benzylic alcohol like 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, the proximity of the aromatic ring can influence reactivity.[5][6] We will focus on three widely accepted, mild oxidation methodologies: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild and selective oxidizing agent that is particularly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the risk of over-oxidation to carboxylic acids.[7][8][9] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM).[10] The mechanism involves the formation of a chromate ester intermediate, followed by a base-assisted elimination to yield the ketone.[9]

Swern Oxidation

The Swern oxidation is another mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (TEA).[11][12][13][14] This metal-free oxidation is known for its high yields and tolerance of a wide range of functional groups.[13][14] The reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and carbon dioxide/monoxide.[11][12]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to convert alcohols to aldehydes or ketones under very mild conditions.[1][15][16][17] The reaction is typically fast and clean, proceeding at room temperature in chlorinated solvents.[1][18] The mechanism involves a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular proton transfer and elimination to give the ketone.[17]

Comparative Overview of Oxidation Methods

FeaturePCC OxidationSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagent Type Chromium(VI) saltActivated DMSOHypervalent Iodine
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM), Chloroform
Reaction Temp. Room Temperature-78 °C to Room TemperatureRoom Temperature
Key Advantages Readily available, simple setupHigh yields, metal-free, wide functional group toleranceVery mild conditions, rapid reaction, easy workup
Key Disadvantages Chromium waste is toxicRequires low temperatures, produces malodorous dimethyl sulfideReagent is expensive and can be shock-sensitive
Workup Filtration through silica/celiteAqueous quench and extractionQuench with sodium thiosulfate, extraction

Experimental Protocols

General Laboratory Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Chromium-based reagents like PCC are toxic and carcinogenic and should be handled with extreme caution.

  • The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. Ensure the reaction and workup are performed in a fume hood with good airflow.

  • Dess-Martin periodinane can be shock-sensitive and should be handled with care.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol outlines the oxidation of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol to the corresponding ketone using PCC.

Materials and Reagents
  • 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite®

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equivalents) in anhydrous DCM (approximately 10 mL per gram of alcohol).

  • Substrate Addition: Dissolve 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting material (alcohol) should have a lower Rf value than the product (ketone). Visualize the spots under UV light (254 nm).[19][20][21]

  • Workup: Once the starting material is consumed (typically 2-4 hours), dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the mixture through a short pad of silica gel and Celite® to remove the chromium salts. Wash the pad thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram: PCC Oxidation Workflow

PCC_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & PurificationPCC_suspensionSuspend PCCin anhydrous DCMReaction_mixCombine and stirat room temperaturePCC_suspension->Reaction_mixSubstrate_solDissolve Alcoholin anhydrous DCMSubstrate_sol->Reaction_mixTLC_monitorMonitor by TLCReaction_mix->TLC_monitorperiodicallyDiluteDilute withdiethyl etherTLC_monitor->Diluteupon completionFilterFilter throughSilica/Celite®Dilute->FilterConcentrateConcentrateFilter->ConcentratePurifyColumn Chromatography(if needed)Concentrate->PurifySwern_MechanismReactantsR-CH(OH)-R' + DMSO + (COCl)₂AlkoxysulfoniumAlkoxysulfoniumSalt IntermediateReactants->Alkoxysulfonium-78 °CBase+ Et₃NYlideSulfur YlideAlkoxysulfonium->YlideEt₃NProductsR-C(=O)-R' + Me₂S + CO + CO₂ + Et₃N·HClYlide->ProductsElimination

Buchwald-Hartwig amination of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Introduction: The Significance of Aminated Benzoannulenones

The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one scaffold, often referred to as a benzosuberone, is a privileged structure in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities. The introduction of an amino group onto this aromatic core via C-N bond formation is a critical step in the synthesis of numerous pharmacologically active compounds. Traditional methods for forging such bonds often require harsh conditions and have limited functional group tolerance. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, offering a milder and more general alternative.[2][3] This guide provides a detailed examination and a practical protocol for the Buchwald-Hartwig amination of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key intermediate for the synthesis of novel therapeutics.

Mechanistic Principles and Rationale for Component Selection

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond of the substrate, forming a Pd(II) complex.[4][5] This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4]

G center Pd(0)L Active Catalyst OA Oxidative Addition center->OA Pd_complex L(Ar)Pd(II)-Br OA->Pd_complex RE Reductive Elimination RE->center Product Ar-NR2 (Product) RE->Product LF Ligand/ Amine Exchange Amine_complex [L(Ar)Pd(II)-N(H)R2]+Br- LF->Amine_complex ArBr Ar-Br (Substrate) ArBr->OA Amine R2NH (Amine) Amine->LF Base Base Base->Amine_complex HBaseBr [H-Base]+Br- Pd_complex->LF Amido_complex L(Ar)Pd(II)-NR2 Amine_complex->Amido_complex - [H-Base]+Br- Amido_complex->RE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Selection of Reaction Components

The choice of catalyst, ligand, base, and solvent is critical and depends heavily on the specific substrates.[2]

  • Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[6] These are typically Pd(II) and Pd(0) sources, respectively. If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species.[3] For difficult couplings, pre-formed palladium catalysts with the ligand already coordinated (precatalysts) can offer higher activity and reproducibility.

  • Ligand: The ligand is arguably the most important component, as it stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands are generally preferred.[7][8] These ligands promote both the oxidative addition and the final reductive elimination steps.[8] Examples of suitable ligands include biaryl phosphines like XPhos, SPhos, and BrettPhos, or ferrocenyl phosphines like dppf.[2][9] The choice of ligand can also minimize side reactions such as reductive dehalogenation.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if the substrate is sensitive to alkoxide bases.[4][6] The presence of a ketone in the substrate, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, necessitates careful base selection to avoid side reactions at the α-position, such as enolization and subsequent aldol-type reactions. A sterically hindered base like NaOtBu is generally a good starting point.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[10][11] The solubility of the reagents and the reaction temperature are key factors in solvent selection. Toluene is often a good choice as it allows for higher reaction temperatures, which can be beneficial for less reactive aryl bromides.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one with a representative amine. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Materials and Reagents
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 equiv), the phosphine ligand (1.5-3.0 mol%), and the palladium precursor (1.0-2.0 mol%).

  • Addition of Base and Amine: In a separate vial, weigh the sodium tert-butoxide (1.4 equiv) and the amine (1.2 equiv). Add these solids to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (repeat three times). Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Starting_Materials 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Amine Inert_Atmosphere Schlenk Flask/ Glovebox (Ar or N2) Starting_Materials->Inert_Atmosphere Reagents Pd Catalyst Ligand Base Solvent Reagents->Inert_Atmosphere Heating Heating to Specified Temp (e.g., 80-110 °C) Inert_Atmosphere->Heating Stirring Stirring for Specified Time (e.g., 12-24 h) Heating->Stirring Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Stirring->Monitoring Quenching Cooling & Quenching (e.g., with H2O or sat. NH4Cl) Monitoring->Quenching Extraction Solvent Extraction (e.g., EtOAc, DCM) Quenching->Extraction Drying_Concentration Drying (e.g., Na2SO4) & Concentration Extraction->Drying_Concentration Purification Purification (e.g., Column Chromatography) Drying_Concentration->Purification Final_Product 3-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Derivative Purification->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Parameters

ParameterRecommended RangeRationale/Comments
Pd Precursor Loading 1-5 mol%Lower loadings are desirable for cost and sustainability. Higher loadings may be needed for challenging substrates.
Ligand Loading 1.2-2.0 equiv relative to PdA slight excess of ligand can stabilize the catalyst and prevent decomposition.
Base 1.4-2.0 equivA stoichiometric amount is required. An excess ensures complete deprotonation of the amine.
Amine 1.2-1.5 equivA slight excess of the amine drives the reaction to completion.
Solvent Toluene, Dioxane, THFChoice depends on the required temperature and solubility of reagents.
Temperature 80-110 °CHigher temperatures are often necessary for aryl bromides.[12]
Reaction Time 12-24 hMonitor by TLC or LC-MS to determine the optimal time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Use a pre-catalyst, screen different ligands, increase temperature, ensure reagents and solvents are anhydrous and deoxygenated.[10]
Reductive Dehalogenation Side reaction favored by certain ligands or conditions.Screen different ligands (e.g., those less prone to β-hydride elimination), use a milder base.[7]
Formation of Byproducts Side reactions involving the ketone, decomposition of starting materials or product.Screen different bases (e.g., K₃PO₄ instead of NaOtBu), lower the reaction temperature.
Difficulty in Purification Similar polarity of product and starting materials or byproducts.Optimize the reaction to go to full conversion, try different chromatographic conditions (e.g., different solvent systems, different stationary phase).

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • YouTube. Buchwald-Hartwig Coupling. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • RSC Publishing. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one for Bioassay Screening

Application Notes & Protocols: Strategic Derivatization of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one for Bioassay Screening

Abstract

The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, or benzosuberone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[2][3][4][5] This application note provides a comprehensive guide for the strategic derivatization of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key intermediate for creating diverse chemical libraries for bioassay screening. We present detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to functionalize the aryl bromide. Furthermore, we outline standardized protocols for subsequent high-throughput screening in relevant bioassays, such as cytotoxicity and kinase inhibition assays, to identify novel bioactive molecules.

Introduction: The Significance of the Benzosuberone Scaffold

Benzosuberone derivatives have garnered considerable attention in drug discovery due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][4][6] The rigid, tricyclic structure of the benzosuberone core provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. The starting material, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (Figure 1), is a versatile building block for library synthesis. The bromine atom at the C3 position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The ketone at the C5 position can also be further modified, expanding the chemical space for structure-activity relationship (SAR) studies. This guide details the synthetic pathways to unlock the potential of this scaffold and provides the subsequent biological screening protocols to evaluate the therapeutic promise of the novel derivatives.

Figure 1: Structure of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Caption: The key starting material for derivatization.

Synthetic Strategies for Derivatization

The functionalization of the aryl bromide is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) will depend on the desired functionality to be introduced (aryl/heteroaryl, alkynyl, or amino groups, respectively).

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is particularly useful for introducing a wide range of aryl, heteroaryl, and vinyl substituents, which are common motifs in bioactive molecules.

Suzuki_WorkflowAReactant Setup:3-Bromo-benzosuberoneBoronic acid/esterPd catalyst & LigandBaseBInert Atmosphere:Purge with N2 or ArA->BCSolvent Addition:e.g., Dioxane/H2OB->CDHeating:80-100 °CC->DEReaction Monitoring:TLC or LC-MSD->EFWork-up:Aqueous extractionE->FGPurification:Column ChromatographyF->GHCharacterization:NMR, MSG->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In a dry Schlenk flask, combine 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heating: Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction introduces an alkynyl moiety, which can be a key pharmacophore or a versatile handle for further transformations via click chemistry.

Sonogashira_WorkflowAReactant Setup:3-Bromo-benzosuberoneTerminal AlkynePd & Cu(I) catalystsBaseBInert Atmosphere:Purge with N2 or ArA->BCSolvent Addition:e.g., THF/Et3NB->CDReaction at RTC->DEReaction Monitoring:TLC or LC-MSD->EFWork-up:Aqueous extractionE->FGPurification:Column ChromatographyF->GHCharacterization:NMR, MSG->H

Caption: General workflow for Sonogashira cross-coupling.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Then, add the terminal alkyne (1.5 eq) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Characterize the purified product by NMR and MS.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of C-N bonds.[12][13][14] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Buchwald_Hartwig_WorkflowAReactant Setup:3-Bromo-benzosuberoneAminePd precatalyst & LigandBaseBInert Atmosphere:Purge with N2 or ArA->BCSolvent Addition:e.g., Toluene or DioxaneB->CDHeating:100-120 °CC->DEReaction Monitoring:TLC or LC-MSD->EFWork-up:Aqueous extractionE->FGPurification:Column ChromatographyF->GHCharacterization:NMR, MSG->H

Caption: General workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous and degassed toluene or dioxane.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

  • Characterization: Confirm the structure of the aminated product using NMR and MS.

Application in Bioassays

Once a library of derivatized benzosuberones is synthesized and characterized, the next critical step is to evaluate their biological activity. Here, we provide protocols for two common and informative bioassays: a cytotoxicity assay to assess general toxicity and a kinase inhibition assay as an example of a target-specific screen.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] This assay is fundamental for the initial screening of novel compounds to determine their cytotoxic potential.[17]

MTT_WorkflowACell Seeding:Plate cells in 96-well platesBCompound Treatment:Add serial dilutions of derivativesA->BCIncubation:24-72 hoursB->CDAdd MTT ReagentC->DEIncubation:2-4 hoursD->EFSolubilize Formazan:Add DMSO or Solubilization BufferE->FGMeasure Absorbance:570 nmF->GHData Analysis:Calculate IC50 valuesG->HKinase_Assay_WorkflowAAssay Setup:Kinase, Substrate, BufferBInhibitor Addition:Serial dilutions of derivativesA->BCPre-incubationB->CDInitiate Reaction:Add ATPC->DEIncubationD->EFStop Reaction & Detect ADP:Add Detection ReagentE->FGMeasure LuminescenceF->GHData Analysis:Calculate IC50 valuesG->H

Caption: General workflow for a luminescence-based kinase assay.

  • Reagent Preparation: Prepare serial dilutions of the benzosuberone derivatives in a suitable buffer with a constant percentage of DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the kinase substrate, and the test compounds. Allow a pre-incubation period of 15-30 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30 °C.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. [18]7. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [19] Table 2: Representative Data Presentation for Kinase Inhibition Screening

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1Kinase A50 ± 5
Derivative 2Kinase A> 10,000
Derivative 3Kinase B250 ± 20
StaurosporineKinase A10 ± 2

Staurosporine is a non-selective kinase inhibitor used as a positive control. [19]

Conclusion

The derivatization of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-5-one via robust palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. The protocols detailed in this application note offer reliable methods for synthesizing novel benzosuberone derivatives and for their subsequent evaluation in key biological assays. This integrated approach of targeted synthesis and systematic screening is essential for the identification of promising lead compounds in the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Various Authors. (2025).
  • Various Authors. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Various Authors. (2025).
  • El-Sayed, N. F., et al. (2015). Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold. Molecules, 20(11), 20385-20399.
  • Chemistry LibreTexts. (2023).
  • Beke, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Farghaly, T. A., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 1-14. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Promega Corpor
  • ResearchGate. (n.d.). Biological evaluation of benzosuberones | Request PDF. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one

Technical Support Center: Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one

Welcome to the technical support guide for the synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the mechanistic principles, provide robust troubleshooting strategies, and offer optimized protocols grounded in established chemical literature.

Section 1: Understanding the Core Synthesis: Electrophilic Aromatic Bromination

The target molecule is synthesized via the electrophilic aromatic substitution (EAS) of the precursor ketone, 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one (also known as 2,3-benzosuberone). The primary challenge in this reaction is achieving high regioselectivity for the desired 3-bromo isomer over other potential isomers.

The regiochemical outcome is governed by the competing directing effects of the two substituents on the benzene ring:

  • The Fused Aliphatic Ring: This acts as an electron-donating alkyl group, which is activating and directs electrophiles to the ortho (position 1) and para (position 3) positions.

  • The Carbonyl Group: This is an electron-withdrawing group, which is deactivating and directs electrophiles to the meta (positions 1 and 3) positions.

Fortunately, both groups direct the incoming electrophile (Br⁺) to the same positions (1 and 3). The primary competition is therefore between the ortho and para positions relative to the activating alkyl group. Generally, the para position is sterically less hindered, often leading to it being the major product. However, reaction conditions can significantly influence the ortho/para ratio.

Potential Side Reactions:

  • Isomer Formation: The most common byproduct is the 1-bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one isomer.[2]

  • α-Bromination: Bromination can occur on the carbon adjacent to the carbonyl group (the C6 position) to form 6-bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one, particularly under conditions that favor enol or enolate formation.[3][4]

  • Poly-bromination: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, di- or tri-brominated products can form.

  • Oxidation: Some brominating reagents or conditions can lead to oxidation of the starting material or product.[5]

Caption: Fig 1. Competing Pathways in the Bromination of Benzosuberone.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_WorkflowFig 2. Troubleshooting Workflow for Low YieldStartProblem:Low Yield or Impure ProductTLCAnalyze Crude Reaction Mixtureby TLC/LC-MSStart->TLCIncompleteObservation:Significant StartingMaterial RemainsTLC->IncompleteIsomersObservation:Multiple Products withSimilar Rf ValuesTLC->IsomersSideProductsObservation:New Spots withDifferent Rf ValuesTLC->SideProductsSol_Incomplete_1Solution:- Increase reaction time- Increase temperature moderately- Check activity of catalyst/reagentIncomplete->Sol_Incomplete_1 YesSol_Incomplete_2Solution:- Ensure anhydrous conditions(Lewis acid catalysts are moisture sensitive)Incomplete->Sol_Incomplete_2 YesSol_Isomers_1Solution:- Lower reaction temperature(favors para-product)- Use bulkier catalyst/solvent systemIsomers->Sol_Isomers_1 YesSol_Isomers_2Solution:- Change brominating agent (e.g., NBSinstead of Br2) to improve selectivityIsomers->Sol_Isomers_2 YesSol_Side_1Solution:- Check for α-bromination orpoly-bromination- Use exactly 1.0 eq. of Br sourceSideProducts->Sol_Side_1 YesSol_Side_2Solution:- Run reaction in the dark tosuppress radical pathwaysSideProducts->Sol_Side_2 Yes

Caption: Fig 2. Troubleshooting Workflow for Low Yield.

Q1: My final yield is consistently low. What are the most likely causes?

A1: Low yield can stem from three primary areas: incomplete reaction, poor regioselectivity leading to a mixture of isomers, or loss of product during workup and purification.

  • Incomplete Reaction: Ensure your reagents are pure and active. Bromine can be lost to evaporation, and Lewis acid catalysts like FeBr₃ or AlCl₃ are highly sensitive to moisture. Check the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Poor Selectivity: If a significant amount of the 1-bromo isomer is formed, the yield of your desired 3-bromo product will inherently be lower. Optimizing reaction conditions is key (see Q2).

  • Purification Loss: The 1-bromo and 3-bromo isomers have very similar physical properties, which can make separation by column chromatography or recrystallization challenging, leading to product loss.[6]

Q2: My TLC/LC-MS shows multiple product spots. How can I improve the regioselectivity to favor the 3-bromo isomer?

A2: Improving regioselectivity is the most critical aspect of this synthesis.

  • Temperature Control: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the reaction temperature (e.g., 0 °C to -10 °C) generally increases selectivity for the sterically less hindered para product (3-bromo) over the ortho product (1-bromo).

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a common reagent, N-Bromosuccinimide (NBS) in the presence of a protic acid or silica catalyst can sometimes offer higher selectivity and is safer to handle.[7]

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common. Highly polar solvents may stabilize the more sterically hindered ortho transition state, reducing selectivity.

Q3: I suspect I am getting bromination on the aliphatic ring (α-bromination). How can I prevent this?

A3: Alpha-bromination occurs via an enol or enolate intermediate and is favored by certain conditions.

  • Avoid Strong Bases: Do not use strong bases in your reaction, as this will promote enolate formation.

  • Control Acidity: While the reaction is acid-catalyzed, using a strong Brønsted acid in combination with a brominating agent can sometimes promote enolization. A Lewis acid catalyst (like FeBr₃) is generally preferred as it primarily activates the bromine for aromatic substitution.

  • Reaction in the Dark: To suppress potential radical-mediated α-bromination pathways, it is advisable to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).[5]

Q4: Purification is difficult. The isomers co-elute during column chromatography. What are the best purification strategies?

A4: Separating the 1-bromo and 3-bromo isomers is a known challenge.

  • Fractional Crystallization: This is often the most effective method. Since the isomers have slightly different crystal packing energies and solubilities, careful, slow crystallization from a suitable solvent system can enrich and isolate the desired isomer. Screen various solvents (e.g., hexane/ethyl acetate, ethanol, isopropanol).

  • Chromatography Optimization: If you must use chromatography, use a long column with a shallow solvent gradient. Sometimes, switching the stationary phase from silica gel to alumina can alter the elution order and improve separation.

  • Chemical Derivatization: In some difficult cases, a crude mixture can be derivatized, the derivatives separated (as they may have more distinct properties), and then the desired derivative converted back to the final product. This is a more complex but powerful strategy.

Section 3: Optimized Experimental Protocol

This protocol is a synthesized starting point based on general principles of electrophilic bromination of similar ketones.[8] Optimization will be required for your specific laboratory conditions.

Objective: To synthesize 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one with high yield and regioselectivity.

Materials:

  • 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one (1.0 eq) and anhydrous CH₂Cl₂.

  • Catalyst Addition: Add anhydrous FeBr₃ (0.1 eq) to the solution. The mixture may change color.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of Br₂ (1.0 eq) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C. Safety Note: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

  • Reaction Monitoring (Checkpoint): After the addition is complete, allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding cold water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess bromine), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Checkpoint): Analyze the crude product by ¹H NMR to determine the isomeric ratio (3-bromo vs. 1-bromo). Purify the crude solid by fractional crystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate).

Table 1: Parameters for Reaction Optimization

ParameterCondition A (Baseline)Condition B (High Selectivity)Rationale for Change
Brominating Agent Br₂ (1.0 eq)NBS (1.05 eq)NBS can be less aggressive and offer better regioselectivity.[7]
Catalyst FeBr₃ (0.1 eq)H₂SO₄ (catalytic)A change in catalyst can alter the electrophilicity and steric environment.
Solvent CH₂Cl₂CCl₄Less polar solvents may further disfavor the sterically hindered ortho attack.
Temperature 0 °C-10 °C to 0 °CLower temperatures significantly enhance selectivity for the para-isomer.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to synthesize the starting material, 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one? A: The most common route is through an intramolecular Friedel-Crafts acylation.[9] This typically involves starting with a molecule like 5-phenylvaleric acid, converting it to the acid chloride (e.g., with thionyl chloride), and then promoting cyclization with a strong Lewis acid like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[9][10]

Q: Are there any "greener" or more environmentally friendly bromination methods? A: Yes, there is significant research into greener halogenation methods. One approach involves using a bromide salt, like sodium or ammonium bromide, in the presence of an oxidant such as Oxone® or hydrogen peroxide.[4] These methods avoid the use of hazardous molecular bromine. However, the reaction conditions would need to be carefully optimized for this specific substrate.

Q: What analytical techniques are essential for characterizing the final product and isomers? A:

  • ¹H NMR: This is the most powerful tool for distinguishing between the 1-bromo and 3-bromo isomers. The aromatic splitting patterns will be distinct for each. The 3-bromo isomer will show a different pattern of coupling constants compared to the 1-bromo isomer.

  • ¹³C NMR: Will confirm the number of unique carbons and the position of the bromine atom.

  • GC-MS or LC-MS: Useful for determining the purity of the sample and the mass of the product, confirming successful bromination.

  • Melting Point: A sharp melting point is a good indicator of purity after crystallization.

References

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. National Center for Biotechnology Information. [Link]

  • PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. National Center for Biotechnology Information. [Link]

  • Cenmed Enterprises. 3 Bromo 6 7 8 9 Tetrahydro 5H Benzo[1]Annulen 5 One. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]

  • Barton, D. H. R., & Scott, A. I. (1986). Regiospecific bromination of condensed tetralones via aryloxydifluoroborn chelates. Journal of the Chemical Society, Chemical Communications, (1), 32-33. [Link]

  • ResearchGate. Scheme 8: Synthesis of 5-aryltetrahydro-5H-benzo[1]annulen-7-ols 20a, b. [Link]

  • Al-Tel, T. H. (2007). Friedel–Crafts chemistry. Part 65. A concise synthesis of benzo-and pyrido-annulated N-heterocycles via Friedel-Crafts cyclization of aryl-and heteroaryl-carboxylic acids and their corresponding alcohols. Arkivoc, 2007(14), 236-247. [Link]

  • Google Patents.
  • Das, B., & Kumar, J. P. (2005). Oxidative bromination of ketones using ammonium bromide and oxone (R). Tetrahedron Letters, 46(5), 825-827. [Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • ResearchGate. Optimization of the Bromination Reaction. [Link]

  • Beilstein Journals. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. [Link]

  • ResearchGate. Optimization of the radical deboronative bromination of 1 a. [Link]

  • ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Google Patents.
  • Wang, C., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16599-16609. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Organic Syntheses. Alkyl and alkylene bromides. [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

  • Google Patents.

Technical Support Center: Purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (henceforth referred to as C11H11BrO ). The unique structural features of this benzosuberone derivative—namely its moderate polarity, potential for regioisomeric impurities, and crystalline nature—present specific, yet manageable, purification challenges. This document provides in-depth troubleshooting advice and standardized protocols to streamline your purification workflow and ensure high sample purity.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequently encountered problems during the purification of C11H11BrO .

Question 1: My primary purification by column chromatography yields a product that still shows multiple spots on TLC. How can I improve the separation?

Answer: This is a classic challenge, often stemming from suboptimal solvent selection or the presence of closely related impurities.

  • Causality: The compound C11H11BrO has a predicted XLogP of 3.3, indicating significant nonpolar character.[2] Common impurities may include unreacted starting materials, de-brominated analogs, or regioisomers (e.g., 1-bromo or 4-bromo species), which can have very similar polarities, making separation difficult.[3]

  • Troubleshooting Steps:

    • Refine Your Eluent System: The key is to increase the differential migration of your components on the stationary phase.

      • Strategy 1 (Decrease Polarity): Instead of a standard 10% Ethyl Acetate in Hexane system, begin with a much shallower gradient. Start with 1-2% Ethyl Acetate/Hexane and increase the polarity in small increments (e.g., 0.5% steps). This can elongate the separation band, resolving closely eluting spots.

      • Strategy 2 (Change Solvent Selectivity): If a simple hexane/ethyl acetate system fails, introduce a solvent with different chemical properties. Replace Ethyl Acetate with Dichloromethane (DCM) or a Toluene/Acetone mixture. Toluene's aromaticity can introduce different pi-pi interactions with your compound and the silica gel, altering the elution profile.

    • Optimize Column Parameters:

      • Increase Column Length/Decrease Diameter: For a given amount of stationary phase, a longer, narrower column increases the number of theoretical plates, enhancing resolution.[4]

      • Reduce Loading: Overloading the column is a primary cause of poor separation. A good rule of thumb is to load no more than 1-2% of the silica gel mass (e.g., 100-200 mg of crude product on a 10g silica column).

    • Employ a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separates based on hydrophobicity rather than polarity.

Question 2: I'm attempting to recrystallize my column-purified material, but it's "oiling out" instead of forming crystals. What's going wrong?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when residual impurities significantly depress the melting point, forming a eutectic mixture.

  • Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation required for crystallization. Furthermore, using a solvent that is too good at dissolving the compound can lead to a supersaturated oil phase rather than controlled crystal growth.

  • Troubleshooting Protocol:

    • Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

      • Test a Solvent Pair: A two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM or Acetone) at room temperature. Then, slowly add a "poor" solvent (e.g., Hexane or Heptane) dropwise until persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

      • Recommended Test Solvents: Isopropanol, Ethanol/Water, Toluene/Hexane.

    • Control the Cooling Rate: Rapid cooling encourages oil formation.

      • Insulate the flask with glass wool or place it within a larger beaker of warm water to ensure slow, controlled cooling to room temperature.

      • Only after the solution has slowly reached room temperature should you consider moving it to a refrigerator or ice bath to maximize yield.

    • Utilize Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate controlled crystal growth.

    • Purity Check: If oiling persists, your material may still be too impure. Consider a second chromatographic purification or a preliminary purification step like an activated carbon treatment to remove colored impurities.

Question 3: My final product is a white solid, but it has a low melting point with a broad range. How can I address this?

Answer: A broad melting point range is a definitive indicator of impurity. The most likely culprits are residual solvents or unresolved isomeric impurities.

  • Causality: Impurities disrupt the uniform crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point. Trapped solvent molecules can have a similar effect.

  • Purification Workflow:

    CrudeCrude Product(Low/Broad MP)Pre_PurifyPre-Purification(e.g., Liquid-Liquid Extraction)Crude->Pre_PurifyCol_ChromColumn Chromatography(Optimized Eluent)Pre_Purify->Col_ChromTLC_Check1TLC Analysis of FractionsCol_Chrom->TLC_Check1TLC_Check1->Col_Chrom Impure CombineCombine Pure FractionsTLC_Check1->Combine Purity OK EvapSolvent Evaporation(Rotovap + High Vacuum)Combine->EvapRecrysRecrystallization(Slow Cooling)Evap->RecrysTLC_Check2Final Purity Check(TLC, NMR, MP)Recrys->TLC_Check2TLC_Check2->Recrys Impure PurePure C11H11BrO(Sharp MP >98%)TLC_Check2->Pure Purity OK

    Caption: Purification and QC workflow for C11H11BrO.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Dry the sample under high vacuum for several hours, potentially with gentle heating (e.g., 40°C), well below the compound's melting point. An NMR spectrum can confirm the presence of residual solvents.

    • Re-purify: If solvent removal does not sharpen the melting point, a second purification step is necessary.

      • If the first step was chromatography, follow with recrystallization.

      • If the first step was recrystallization, perform column chromatography using the refined techniques described in Question 1.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key physical properties I should know for purification?

A: Understanding the compound's properties is fundamental to designing a purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₁₁H₁₁BrO---
Molar Mass ~239.11 g/mol Useful for characterization (e.g., Mass Spec).[2]
Appearance Colorless or off-white solidColor indicates potential conjugated impurities.
XLogP3 (Predicted) 3.3Indicates low polarity; soluble in organic solvents like DCM, EtOAc, Acetone; insoluble in water.[2]
Hydrogen Bond Acceptors 1 (the carbonyl oxygen)Can interact with protic solvents and silica gel.[2]
Hydrogen Bond Donors 0Cannot self-associate via hydrogen bonding.[5]

Q: What is the expected stability of C11H11BrO? How should I store it?

A: While specific stability data is not widely published, compounds of this class (bromo-aromatic ketones) are generally stable under standard laboratory conditions. However, to ensure long-term integrity:

  • Storage: Store the compound in a tightly sealed container, protected from light, at room temperature or refrigerated (2-8°C). The presence of the benzylic ketone could make it susceptible to slow air oxidation over long periods.[6]

  • Handling: Avoid strong bases, which could potentially promote elimination or other side reactions at the position alpha to the ketone. Some bromo-compounds can exhibit light sensitivity, so storing in an amber vial is recommended as a precaution.[7]

Q: What analytical techniques are essential for confirming purity?

A: A combination of techniques is required for unambiguous confirmation.

  • Thin Layer Chromatography (TLC): Essential for real-time monitoring of reactions and column chromatography fractions. A single spot in multiple eluent systems is a good purity indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard. It confirms the chemical structure and reveals the presence of impurities, even at low levels. Integration of the proton signals can be used for quantitative purity assessment against a known standard.

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., < 2°C) is a strong indicator of high purity for crystalline solids.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Part 3: Standardized Protocols

Protocol 1: Flash Column Chromatography

This protocol is a starting point and should be adapted based on TLC analysis.

  • Slurry Preparation: In a beaker, gently mix 10g of silica gel with ~50 mL of your starting eluent (e.g., 2% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve ~150 mg of crude C11H11BrO in a minimal amount of Dichloromethane (~1 mL). To this, add ~300 mg of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the sand layer on top of the column.

  • Elution: Begin elution with the starting solvent, collecting fractions. Monitor the column effluent by TLC.

  • Gradient (If Needed): If the product is not eluting, gradually increase the eluent polarity (e.g., to 5% EtOAc, then 10%). A suggested decision process is outlined below.

    Caption: Decision tree for selecting chromatography eluent.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Combine all fractions that show a single, clean spot corresponding to your product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Recrystallization using a Two-Solvent System
  • Dissolution: Place the solid material from chromatography into an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., Acetone) just sufficient to dissolve the solid at room temperature.

  • Induce Precipitation: Slowly add a "poor," miscible solvent (e.g., Heptane) dropwise while stirring until the solution remains faintly cloudy.

  • Re-dissolution: Gently warm the flask (e.g., in a 40-50°C water bath) until the solution becomes clear again. Do not boil.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the top to prevent solvent evaporation. Crystals should begin to form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (Heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10610018, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-bromo-6,7,8,9-tetrahydro-5h-benzo[1]annulen-6-one. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Retrieved from [Link]

  • Khan, I., & Ali, A. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
  • Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11791269, 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutically important 1-tetralone derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c] chromen-6-one act as on-off selective fluoresce. Retrieved from [Link]

  • IntechOpen. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one 250mg. Retrieved from [Link]

Technical Support Center: Characterization of Impurities in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one Synthesis

Technical Support Center: Characterization of Impurities in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one. The control and characterization of impurities are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[2][3] This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, focusing on the identification and structural elucidation of process-related impurities.

The synthesis of this benzoannulenone derivative, while seemingly straightforward, involves chemical transformations prone to side reactions that can generate a complex impurity profile. Understanding the sources of these impurities is the first step toward controlling them.[3] This guide will walk you through the likely synthetic pathway, potential by-products, and the analytical strategies required to fully characterize your compound.

Part 1: Understanding the Synthetic Landscape & Potential Impurities

The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one typically involves two key transformations: an intramolecular Friedel-Crafts acylation to form the seven-membered ring, followed by an electrophilic aromatic bromination. Each step presents a unique set of challenges and potential by-products.

Gcluster_0Step 1: Intramolecular Friedel-Crafts Acylationcluster_1Step 2: Electrophilic Aromatic Brominationcluster_impuritiesPotential ImpuritiesStartγ-(phenyl)butyric acid derivativeAcylChlorideAcyl Chloride Formation(e.g., SOCl₂)Start->AcylChlorideCyclizationIntramolecular Cyclization(Lewis Acid, e.g., AlCl₃)AcylChloride->CyclizationProduct16,7,8,9-Tetrahydro-5H-benzo[a][7]annulen-5-oneCyclization->Product1Impurity_FCFriedel-Crafts Impurities:- Unreacted Starting Material- Poly-acylated By-products- Isomeric Cyclization ProductsCyclization->Impurity_FCSide ReactionsBrominationBromination(e.g., Br₂ or NBS)Product1->BrominationFinalProduct3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-5-oneBromination->FinalProductImpurity_BrBromination Impurities:- Unreacted Tetrahydrobenzoannulenone- Positional Isomers (e.g., 1-Bromo, 2-Bromo)- Poly-brominated Species- Aliphatic Ring BrominationBromination->Impurity_BrSide Reactions

Caption: Proposed synthetic pathway and major impurity classes.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one.

Q1: My reaction mixture shows multiple spots on TLC after bromination, all very close to each other. What are they likely to be?

A1: This is a classic indication of the formation of positional isomers. During electrophilic aromatic substitution on the tetrahydrobenzoannulenone ring system, the bromine can add to several positions on the aromatic ring. While the 3-position is often desired, you may also be generating isomers such as 1-bromo, 2-bromo, or 4-bromo derivatives. Additionally, di-brominated or even tri-brominated species can form if the reaction is not carefully controlled. These isomers often have very similar polarities, leading to close-running spots on a TLC plate.

Q2: My mass spectrometry data shows a clear peak for the correct molecular weight (approx. 238/240 amu), but the ¹H NMR spectrum is very complex and doesn't look like a single pure compound. Why?

A2: This is a strong indicator that your sample is a mixture of isomers. Positional isomers, such as 1-bromo- vs. 3-bromo-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one, have the same molecular formula (C₁₁H₁₁BrO) and therefore the same molecular weight.[4][5] Mass spectrometry alone cannot distinguish between them. The complexity in the ¹H NMR spectrum arises from the overlapping signals of the different aromatic and aliphatic protons from each isomer present in the mixture. You will need to employ chromatographic separation or advanced NMR techniques to resolve and identify the components.[6][7]

Q3: What causes the formation of these positional isomers during bromination?

A3: The directing effects of the substituents on the aromatic ring govern the position of bromination. The fused aliphatic ring and the ketone can both influence the electron density of the aromatic ring. The ketone is a deactivating group, while the alkyl portion is activating. The interplay of these electronic effects, along with steric hindrance, determines the regioselectivity of the reaction. Minor changes in reaction conditions (solvent, temperature, catalyst) can alter the ratio of these isomers.

Q4: Are there impurities I should be aware of from the Friedel-Crafts cyclization step?

A4: Yes. Friedel-Crafts reactions can have limitations. Potential impurities include:

  • Unreacted Starting Material: Incomplete cyclization of the acyl chloride precursor.

  • Deactivated Substrates: If the aromatic ring has strongly deactivating groups, the reaction may not proceed efficiently.[8]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the ketone product, sometimes requiring more than stoichiometric amounts and complicating the workup.

  • Isomeric Cyclization: Depending on the structure of the precursor, cyclization could potentially occur at different positions, leading to structural isomers of the core ring system, although this is less common for this specific target.

Q5: How can I confirm that the bromine is on the aromatic ring and not the adjacent aliphatic ring?

A5: This is an excellent question and a crucial point of characterization.

  • ¹H NMR: Bromination on the aliphatic ring (e.g., at the 6-position) would result in a significant downfield shift of the adjacent proton and a change in its multiplicity (e.g., from a triplet to a doublet of doublets). You would also see the aromatic proton signals remain as they were in the starting material.

  • ¹³C NMR: The carbon atom attached to the bromine in the aliphatic ring would show a signal typically in the 30-50 ppm range, whereas a brominated aromatic carbon appears much further downfield (>110 ppm).

  • Mass Spectrometry Fragmentation: While not definitive, the fragmentation pattern in MS might differ. Alpha-cleavage next to the ketone could be influenced by the position of the bromine.

Part 3: Troubleshooting Guide for Impurity Characterization

This guide provides structured advice for tackling specific analytical challenges. Advanced analytical techniques are often required for robust impurity profiling.[9][10]

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions & Rationale
HPLC: Poor resolution between product and impurity peaks. 1. Co-eluting positional isomers. 2. Inappropriate column chemistry or mobile phase.Action 1: Change Column Chemistry. Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Rationale: These columns offer alternative selectivities, particularly for aromatic compounds, through π-π and dipole-dipole interactions, which can effectively resolve positional isomers that differ in electron distribution.[11][12] Action 2: Optimize Mobile Phase. Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. Rationale: Changing the solvent can alter hydrophobic interactions, while adjusting pH can influence the conformation of the stationary phase on certain columns, fine-tuning selectivity.[13]
Mass Spec: An unknown peak shows the characteristic 1:1 M/M+2 isotope pattern for bromine, but its mass doesn't match known impurities. 1. Poly-brominated species (e.g., dibromo-). 2. Brominated degradation product. 3. Impurity from starting materials that has carried through and become brominated.Action 1: Check for Di-bromination. Look for an M/M+2/M+4 pattern with an approximate ratio of 1:2:1. This is the signature for a compound containing two bromine atoms. Action 2: Perform High-Resolution Mass Spectrometry (HRMS). Rationale: HRMS provides a highly accurate mass measurement, allowing you to determine the exact elemental formula of the impurity. This is crucial for distinguishing between, for example, an extra bromine atom versus an unexpected functional group. Action 3: Use LC-MS/MS. Fragment the impurity's molecular ion and analyze the daughter ions. Rationale: The fragmentation pattern provides structural clues. Comparing it to the fragmentation of your main product can reveal which part of the molecule has been modified.
NMR: The aromatic region of the ¹H NMR spectrum shows multiple overlapping doublets and triplets, making assignment impossible. 1. Presence of multiple positional isomers.Action 1: Isolate the Impurities. Use preparative HPLC or careful column chromatography to isolate each impurity. Rationale: Obtaining pure samples of each isomer is the most definitive way to get clean NMR spectra for unambiguous characterization.[6] Action 2: Run 2D NMR Experiments on the Mixture. Perform COSY, HSQC, and HMBC experiments. Rationale: COSY shows proton-proton couplings, helping to piece together individual spin systems for each isomer. HMBC shows long-range (2-3 bond) proton-carbon correlations, which are invaluable for connecting the aromatic protons to specific carbons and confirming the bromine position.[7][14] Action 3: Run a NOE Experiment. Rationale: A Nuclear Overhauser Effect experiment can show through-space proximity between protons, which can help differentiate isomers by revealing which aromatic protons are close to the protons on the adjacent aliphatic ring.[7]

Part 4: Key Experimental Protocols

These protocols provide a starting point for developing robust analytical methods for your specific needs.

Protocol 1: Systematic HPLC Method Development for Isomer Separation

This protocol outlines a logical workflow for achieving baseline separation (Resolution > 1.5) of the target compound and its key positional isomers.[11]

  • Analyte Characterization:

    • Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water 50:50).

    • Confirm the presence of isomers via LC-MS, noting the identical mass-to-charge ratios.

  • Initial Column & Mobile Phase Screening:

    • Column 1 (Standard): C18, 4.6 x 150 mm, 3.5 µm.

    • Column 2 (Alternative Selectivity): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the isomer cluster.

    • Detection: UV-Vis Diode Array Detector (DAD) to check for peak purity and identify optimal monitoring wavelengths (e.g., 254 nm).[1]

  • Optimization Phase (Focus on the Phenyl-Hexyl column if it shows better initial selectivity):

    • Gradient Optimization: Run a shallower gradient around the elution time of the isomers (e.g., 40% to 60% B over 30 minutes). The goal is to increase the time each isomer spends interacting with the stationary phase.

    • Temperature Control: Set the column compartment temperature to 30°C, 35°C, and 40°C. Temperature affects viscosity and mass transfer, which can significantly impact resolution.

    • Flow Rate Adjustment: Test flow rates between 0.8 mL/min and 1.2 mL/min. Lower flow rates can sometimes improve resolution, but at the cost of longer run times.

  • Method Validation (Once separation is achieved):

    • Assess linearity, precision, and accuracy according to ICH guidelines.[2]

Gcluster_workflowImpurity Identification WorkflowACrude Product SampleBLC-MS Analysis(Confirm Isomers, m/z)A->BCHPLC Method Development(Phenyl or PFP Column)B->CDAchieve Baseline Separation?(Resolution > 1.5)C->DEvaluateEPreparative HPLC(Isolate Impurities)D->ENoHQuantify Impurities(Using Validated HPLC Method)D->HYesFNMR Analysis (1D & 2D)(¹H, ¹³C, COSY, HMBC)E->FGStructure ElucidationF->GG->HSynthesize Standard (if needed)IOptimize Synthesis(Minimize Impurity Formation)H->I

Caption: A systematic workflow for impurity identification and control.

Protocol 2: Mass Spectrometric Analysis for Bromine-Containing Compounds

This protocol focuses on leveraging the unique isotopic signature of bromine for confident identification.[15]

  • Sample Preparation:

    • Dilute the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation (LC-MS):

    • Couple a validated HPLC method (from Protocol 1) to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for ketones.

  • Data Acquisition & Interpretation:

    • Acquire the full scan mass spectrum for each eluting peak.

    • Key Diagnostic Feature: Look for the characteristic isotopic pattern of a mono-brominated compound. You should see two peaks of nearly equal intensity separated by ~2 Da (e.g., 237.99 m/z for ⁷⁹Br and 239.99 m/z for ⁸¹Br).[15]

    • If high-resolution data is available, calculate the elemental composition from the accurate mass to confirm it is C₁₁H₁₁BrO.

    • For di-brominated impurities, expect a 1:2:1 ratio for the M, M+2, and M+4 peaks.

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Google Cloud.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. (n.d.). Benchchem.
  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2026).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Comparative Guide to the Characterization and Confirmation of 7-Bromo-1-tetralone Deriv
  • Ch12: Friedel-Crafts limit
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. (n.d.). Benchchem.

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. (n.d.). PubChem.
  • Friedel–Crafts Acyl
  • Friedel Crafts Acylation And Alkyl
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • EP0125695B1 - 2-bromo-1-tetralone derivatives. (n.d.).
  • 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. (n.d.). PubChem.

  • Synthesis, spectroscopic, and electrochemical studies of 1,2-naphthalene-ring-fused tetraazachlorins, -bacteriochlorins, and -isobacteriochlorins: the separation and characterization of structural isomers. (n.d.). PubMed.
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. (2024). NIH.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). NIH.
  • Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acet

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Isomers of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability of experimental outcomes. The subtle differences in the placement of a single substituent can dramatically alter a molecule's biological activity and chemical properties. This guide provides an in-depth comparison of the spectral data for the 1-bromo, 2-bromo, 3-bromo, and 4-bromo isomers of 6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, a benzosuberone derivative.

Due to the limited availability of experimental spectra in public databases for all isomers, this guide utilizes high-quality predicted Nuclear Magnetic Resonance (NMR) data, supplemented with established principles of Infrared (IR) spectroscopy and Mass Spectrometry (MS). This approach offers a robust framework for researchers to distinguish between these closely related compounds.

The Structural Landscape of Brominated Benzosuberones

The core structure, 6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, features a benzene ring fused to a seven-membered cycloalkanone ring. The position of the bromine atom on the aromatic ring gives rise to four constitutional isomers: 1-bromo, 2-bromo, 3-bromo, and 4-bromo. Understanding the expected spectral differences is paramount for unambiguous characterization.

¹H and ¹³C NMR Spectroscopy: The Key to Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers[1]. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ) and coupling patterns.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic protons of the four isomers. The aliphatic protons, being further from the bromine substituent, are expected to show less significant and less diagnostically reliable variations between isomers.

Isomer Predicted ¹H NMR Chemical Shifts (ppm) - Aromatic Region Key Distinguishing Features
1-Bromo H2: ~7.6 (d), H3: ~7.2 (t), H4: ~7.4 (d)The downfield shift of H2 due to the anisotropic effect of the adjacent bromine.
2-Bromo H1: ~7.5 (d), H3: ~7.1 (dd), H4: ~7.3 (d)H1 appears as a doublet, with H3 showing a doublet of doublets due to coupling with both H1 and H4.
3-Bromo H1: ~7.2 (d), H2: ~7.4 (dd), H4: ~7.6 (d)H4 is significantly downfield, and H2 appears as a doublet of doublets.
4-Bromo H1: ~7.2 (d), H2: ~7.3 (t), H3: ~7.5 (d)H3 is the most downfield aromatic proton, appearing as a doublet.

Note: Predicted data is based on computational algorithms and should be used as a guide. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides complementary information, particularly regarding the carbon atoms directly bonded to the bromine and the carbonyl group.

Isomer Predicted ¹³C NMR Chemical Shifts (ppm) - Aromatic Region Key Distinguishing Features
1-Bromo C1: ~122 (C-Br), C2: ~133, C3: ~128, C4: ~130, C4a: ~140, C9a: ~142The C1 signal (attached to Br) will be significantly shielded compared to the other isomers.
2-Bromo C1: ~130, C2: ~125 (C-Br), C3: ~135, C4: ~128, C4a: ~138, C9a: ~141The C2 signal is shielded, and the surrounding carbon signals are shifted accordingly.
3-Bromo C1: ~128, C2: ~136, C3: ~123 (C-Br), C4: ~132, C4a: ~140, C9a: ~139The C3 signal is shielded.
4-Bromo C1: ~131, C2: ~129, C3: ~138, C4: ~120 (C-Br), C4a: ~141, C9a: ~140The C4 signal is the most shielded among the brominated carbons of the isomers.

Note: Predicted data is based on computational algorithms and should be used as a guide. Actual experimental values may vary.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). B Transfer the solution to a 5 mm NMR tube. A->B C Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer. B->C D Acquire ¹³C NMR spectrum, including DEPT sequences if necessary. C->D E Process the spectra (Fourier transform, phase correction, baseline correction). D->E F Integrate the ¹H NMR signals and determine multiplicities. E->F G Assign peaks based on predicted chemical shifts and coupling patterns. F->G H Compare experimental data with the predicted data for each isomer to confirm identity. G->H

Figure 1. A generalized workflow for the NMR analysis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one isomers.

Infrared (IR) Spectroscopy: A Confirmatory Tool

While NMR is superior for isomer differentiation, IR spectroscopy can confirm the presence of key functional groups. All four isomers will exhibit similar characteristic IR absorptions:

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • 1685-1666 cm⁻¹: A strong absorption corresponding to the C=O stretching of the aryl ketone[2][3]. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.

  • 1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1250-1000 cm⁻¹: C-Br stretching (can be weak and in the fingerprint region).

The primary value of IR is to confirm the presence of the α,β-unsaturated ketone moiety and the overall aromatic/aliphatic nature of the molecule.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): All isomers will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₁₁H₁₁BrO, the expected molecular ion peaks will be at m/z 238 and 240.

  • Key Fragmentation Pathways: Common fragmentation patterns for aromatic ketones include:

    • Loss of CO: [M - 28]⁺

    • Loss of Br: [M - 79/81]⁺

    • Formation of a benzoyl cation or related fragments.

While the major fragmentation pathways will be similar for all isomers, subtle differences in the relative intensities of fragment ions may be observable.

Proposed Synthetic Pathways

The synthesis of these isomers would likely start from the parent compound, 6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one. The directing effects of the alkyl and carbonyl groups in electrophilic aromatic substitution will influence the product distribution upon bromination.

Synthesis_Pathways cluster_synthesis Synthesis of Brominated Isomers Start 6,7,8,9-Tetrahydro-5H- benzo[a]annulen-5-one Reaction Electrophilic Aromatic Bromination (e.g., Br₂ in AcOH, or NBS) Start->Reaction Products Mixture of Isomers (1-bromo, 2-bromo, 3-bromo, 4-bromo) Reaction->Products Separation Chromatographic Separation (e.g., column chromatography or HPLC) Products->Separation Isomer1 1-Bromo Isomer Separation->Isomer1 Isomer2 2-Bromo Isomer Separation->Isomer2 Isomer3 3-Bromo Isomer Separation->Isomer3 Isomer4 4-Bromo Isomer Separation->Isomer4

Figure 2. A general synthetic strategy for obtaining the different bromo-isomers via electrophilic aromatic substitution followed by separation.

Alternatively, specific isomers could be targeted through multi-step syntheses involving the appropriate placement of the bromine atom on a precursor before the formation of the seven-membered ring, for instance, via a Friedel-Crafts acylation of a brominated phenylalkanoic acid.

Conclusion

The differentiation of the 1-bromo, 2-bromo, 3-bromo, and 4-bromo isomers of 6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one relies heavily on a careful analysis of their NMR spectra. The distinct patterns of chemical shifts and spin-spin coupling in the aromatic region of the ¹H NMR spectrum, in conjunction with the chemical shifts of the brominated and adjacent carbons in the ¹³C NMR spectrum, provide a definitive fingerprint for each isomer. While IR and MS are valuable for confirming the overall structure and molecular formula, they offer less discriminatory power for these constitutional isomers. By combining predicted spectral data with fundamental spectroscopic principles, researchers can confidently identify and characterize these closely related compounds.

References

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Pearson Education. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives

A Comparative Guide to the Cytotoxicity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives

Introduction: The Therapeutic Promise of the Benzosuberone Scaffold

In the landscape of modern oncology, the quest for novel molecular architectures that can effectively and selectively target cancer cells remains a paramount objective. Among the myriad of scaffolds under investigation, the benzosuberone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) core has emerged as a privileged structure. Its unique seven-membered ring fused to a benzene ring provides a versatile platform for chemical modifications, leading to compounds with potent biological activities. Notably, derivatives of this scaffold have shown significant promise as anticancer agents, primarily through their interaction with the microtubule network, a critical component of cellular division. This guide provides a comparative analysis of the cytotoxic potential of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one derivatives, contextualized within the broader understanding of the structure-activity relationships (SAR) of the benzosuberone class of compounds. While specific public data on the 3-bromo derivative is limited, this guide will draw upon the extensive research on analogous compounds to provide valuable insights for researchers and drug development professionals.

The Benzosuberone Core: A Platform for Potent Cytotoxicity

The benzosuberene ring system is a key component in a class of compounds that function as inhibitors of tubulin assembly.[2] These agents disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.[3] The structural simplicity of the benzosuberone scaffold, relative to complex natural products with similar mechanisms of action like colchicine, makes it an attractive target for synthetic chemists.[4]

Comparative Cytotoxicity: Insights from Halogenated Analogs

While direct experimental data on the cytotoxicity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not extensively available in the public domain, the structure-activity relationship (SAR) studies of related benzosuberene analogs provide a strong basis for predicting its potential efficacy. The introduction of halogen atoms, such as fluorine and chlorine, onto the fused aromatic ring has been a successful strategy in enhancing the cytotoxic and tubulin polymerization inhibitory activities of these compounds.[1][2]

For instance, studies have shown that the incorporation of a fluorine or chlorine atom at the 1-position of the benzosuberene fused aryl ring results in analogs with potent tubulin assembly inhibition (IC50 in the low micromolar range) and significant cytotoxicity against various human cancer cell lines, with GI50 values in the nanomolar range.[1][2] This suggests that the electronic and steric properties of the halogen substituent play a crucial role in the interaction of these molecules with their biological target.

Based on these findings, it is reasonable to hypothesize that a bromine atom at the 3-position would also confer potent cytotoxic activity. Bromine, being a larger and more polarizable halogen than chlorine and fluorine, could potentially lead to enhanced binding affinity with the target protein, although this requires experimental validation. The position of the substituent is also critical, as it influences the overall shape and electronic distribution of the molecule.

Table 1: Representative Cytotoxicity Data of Halogenated Benzosuberene Analogs

Compound/AnalogCancer Cell LineIC50/GI50 (µM)Reference
Fluoro-benzosuberene analogue (1-position)NCI-H460 (Lung Cancer)0.00547[1][2]
Chloro-benzosuberene analogue (1-position)VariousPotent (Specific data not provided)[2]
(E)-2-(4'-Bromobenzylidene)-1-benzosuberoneP388 (Murine Leukemia)Data for 7-membered ring analogs showed higher toxicity than 5-membered rings[5]

Note: This table presents data for structurally related compounds to provide a comparative context due to the limited public data on the specific 3-bromo derivative.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for many cytotoxic benzosuberone derivatives is the inhibition of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4] This disruption of the microtubule network has profound effects on cellular processes, leading to:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from completing mitosis, leading to cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to cell death.[3]

The efficacy of these compounds is often evaluated through in vitro tubulin polymerization assays and cell-based assays that measure cell viability, cell cycle distribution, and apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The following is a detailed, step-by-step protocol.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 3-bromo-benzosuberone derivative) against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizing the Mechanism: A Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for cytotoxic benzosuberone derivatives, leading to apoptosis.

Cytotoxicity_Pathwaycluster_0Cellular Entry & Target Engagementcluster_1Disruption of Microtubule Dynamicscluster_2Cellular ConsequencesCompoundBenzosuberone DerivativeTubulinβ-Tubulin (Colchicine Binding Site)Compound->TubulinBindingPolymerizationMicrotubule PolymerizationTubulin->PolymerizationInhibitionMitoticSpindleMitotic Spindle Formation DisruptedDepolymerizationMicrotubule DepolymerizationG2M_ArrestG2/M Phase ArrestMitoticSpindle->G2M_ArrestApoptosisApoptosisG2M_Arrest->ApoptosisInduction

A Comparative Guide to the Structure-Activity Relationships of Benzosuberene Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one analogs and the broader class of benzosuberene derivatives. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will dissect the structure-activity relationships (SAR) of these compounds, focusing on their mechanism as potent anticancer agents that target tubulin polymerization. The insights and data presented are synthesized from peer-reviewed literature to ensure scientific integrity and to provide a robust foundation for future drug design and development.

Introduction: The Benzosuberene Scaffold in Cancer Therapy

The search for novel anticancer agents has often found inspiration in natural products. Two such molecules, colchicine and combretastatin A-4 (CA-4), are potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, this mechanism has a profound effect on the immature and chaotic vasculature of solid tumors, positioning these compounds as effective Vascular Disrupting Agents (VDAs).[2][3] VDAs selectively target tumor blood vessels, causing a rapid shutdown of blood flow and leading to extensive tumor necrosis.[3][4]

The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, or benzosuberone, scaffold has emerged as a promising and structurally simpler mimetic of colchicine and CA-4.[1][5] Analogs built upon this fused bicyclic system have demonstrated potent inhibition of tubulin polymerization and significant cytotoxicity against a range of human cancer cell lines.[3][6] The lead compound, KGP18 , exemplifies the potential of this class, combining high potency with a synthetically accessible structure.[1][2]

This guide will explore the critical structural modifications to the benzosuberone scaffold, starting with foundational analogs like 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, and extending to more complex derivatives. We will analyze how changes to each part of the molecule—the fused aromatic A-ring, the seven-membered B-ring, and the pendant C-ring—modulate biological activity, providing a clear SAR roadmap supported by experimental data.

General Synthetic Strategy

The synthesis of biologically active benzosuberene analogs, particularly those bearing a pendant aryl ring crucial for activity, typically involves a multi-step sequence. The foundational 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one serves as a key intermediate or starting point for such syntheses. A general workflow allows for the introduction of diversity at various positions to probe the SAR.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization cluster_2 Optional Modifications A Substituted Phenylacetic Acid C Friedel-Crafts Acylation A->C B Glutaric Anhydride B->C D Clemmensen/Wolff-Kishner Reduction C->D E Intramolecular Friedel-Crafts Cyclization D->E F Benzosuberone Core (e.g., 3-Bromo-benzosuberone) E->F G Grignard Reaction/ Suzuki Coupling F->G I Dehydration G->I H Pendant Aryl Ring (e.g., Trimethoxyphenyl) H->G J Final Analog (e.g., KGP18-like) I->J K Demethylation/ Functionalization J->K J->K L Phosphate Prodrug Synthesis K->L

Caption: General synthetic workflow for potent benzosuberene analogs.

Comprehensive SAR Analysis

The anticancer activity of benzosuberene analogs is highly dependent on the substitution patterns across the entire molecule. The general structure consists of a fused aromatic A-ring, a seven-membered B-ring, and, in potent analogs, a pendant C-ring.

A-Ring (Fused Benzene Ring) Modifications

The fused aromatic ring is a key interaction domain. Modifications here significantly influence potency.

  • Hydroxyl and Methoxy Groups: A phenolic hydroxyl group, as seen in lead compounds like KGP18, is often critical for high activity.[1][3] Its position is crucial for hydrogen bonding within the colchicine binding site. The corresponding methoxy precursors are typically less active but serve as important synthetic intermediates.

  • Halogenation: The introduction of a bromine atom at the C-3 position, as in the titular scaffold, is one of many possible modifications. While specific data on the 3-bromo-benzosuberone ketone itself is limited, SAR studies on related scaffolds like quinolines show that bromination can enhance cytotoxic effects.[7] In the broader context of tubulin inhibitors, halogens can modulate pharmacokinetic properties and binding affinity.

C-Ring (Pendant Aryl Ring) Modifications

The pendant aryl ring is arguably the most critical component for potent tubulin inhibition in this class, mimicking the trimethoxyphenyl ring of colchicine.

  • Trimethoxyphenyl (TMP) Group: The 3',4',5'-trimethoxyphenyl moiety is a hallmark of many highly potent colchicine site inhibitors.[1] This substitution pattern is considered optimal for fitting into the hydrophobic pocket of the binding site on β-tubulin.

  • Alternative Substitutions: Replacing the TMP ring with other groups has yielded mixed results.

    • An unsubstituted phenyl ring leads to a significant loss of tubulin polymerization inhibition.[1]

    • A 3,5-bis-trifluoromethyl aryl ring can maintain inhibitory activity, suggesting that strong electron-withdrawing groups can be tolerated and may offer alternative binding interactions.[1][6]

    • A simple 4-methoxyaryl ring also retains some activity, though generally less than the TMP analogs.[1]

B-Ring (Seven-Membered Ring) Modifications

The conformation and substitution of the seven-membered ring influence the overall geometry of the molecule, affecting how the A- and C-rings are presented to the binding site.

  • Saturation and Unsaturation: Many potent analogs, including KGP18, possess an endocyclic double bond within the B-ring.[1][6] However, intriguingly, reducing this double bond to create a fully saturated seven-membered ring has, in some cases, led to the most active inhibitors of tubulin assembly within a series.[1] This highlights the complex conformational requirements for optimal binding.

  • Substituents: Probing the chemical space around the B-ring, for instance at the C-8 position, has been a focus of analog design.[8] The introduction of dienes or cyclic ether groups into this ring has produced analogs with excellent potency in tumor cell proliferation assays, demonstrating that this ring is highly amenable to modifications that can enhance activity.[8]

Comparative Performance Data of Key Analogs

The following table summarizes the biological activity of representative benzosuberene analogs, providing a direct comparison of their performance as tubulin polymerization inhibitors and cytotoxic agents.

Compound IDA-Ring SubstitutionC-Ring (Pendant) SubstitutionB-Ring FeatureTubulin IC₅₀ (µM)Cancer Cell Line GI₅₀ (µM)Reference
Combretastatin A-4 (CA-4) 3-OH, 4-OCH₃ (on phenyl)3,4,5-TrimethoxyEthylene bridge~1Varies (nM to low µM)[1][3]
KGP18 3-OCH₃, 4-OH3,4,5-TrimethoxyUnsaturated~1-1.2Varies (nM to low µM)[2][3][6]
Analog 65 3-OCH₃, 4-OH3,5-bis-TrifluoromethylUnsaturated< 5Moderate[1]
Analog 67 3-OCH₃, 4-OH4-MethoxyUnsaturated< 5Moderate[1]
Analog 28/64 3-OCH₃, 4-OHUnsubstituted PhenylUnsaturatedInactiveLow[1]
Analog 72 3-OCH₃, 4-OH3,4,5-TrimethoxySaturated< 1 (Most active)Potent[1]
Prodrug 69 3-OCH₃, 4-OPO₃Na₂3,4,5-TrimethoxyUnsaturatedInactive (cell-free)Active (in cells)[3]

Note: IC₅₀/GI₅₀ values are approximate and compiled from multiple sources for comparative purposes. Specific values vary by assay conditions and cell line.

Mechanism of Action: Disruption of Microtubule Dynamics

Benzosuberene analogs function by binding to the colchicine site on β-tubulin, one of the protein subunits that polymerizes to form microtubules. This binding event sterically hinders the curved-to-straight conformational change that tubulin must undergo to be incorporated into a growing microtubule. The result is a catastrophic failure of microtubule dynamics.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Benzosuberene Analog cluster_2 Cellular Consequences A α/β-Tubulin Dimers B Polymerization A->B C Stable Microtubule B->C D Depolymerization C->D D->A X α/β-Tubulin Dimers Y Analog Binds to Colchicine Site X->Y Z Polymerization Inhibited Y->Z M Microtubule Network Disruption Z->M N G2/M Cell Cycle Arrest M->N P Vascular Shutdown (Tumor Necrosis) M->P O Apoptosis (Cancer Cell Death) N->O

Caption: Mechanism of action for benzosuberene-based tubulin inhibitors.

Key Experimental Protocols

To ensure reproducibility and adherence to scientific standards, we provide methodologies for key experiments cited in the evaluation of these analogs.

Representative Synthesis: KGP18-type Analog

This protocol outlines a general route for the synthesis of a benzosuberene with a pendant trimethoxyphenyl ring.

  • Step 1: Friedel-Crafts Acylation: React 3-methoxyphenylacetic acid with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding keto acid.

  • Step 2: Reduction: Reduce the ketone using a standard method like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction to yield the substituted phenylpentanoic acid.

  • Step 3: Intramolecular Cyclization: Treat the product from Step 2 with a strong acid catalyst (e.g., polyphosphoric acid or liquid HF) to induce intramolecular Friedel-Crafts cyclization, forming the benzosuberone core.

  • Step 4: Grignard Reaction: React the benzosuberone ketone with 3,4,5-trimethoxyphenylmagnesium bromide. This will add the pendant aryl ring and form a tertiary alcohol.

  • Step 5: Dehydration: Dehydrate the alcohol from Step 4 using an acid catalyst (e.g., p-toluenesulfonic acid) to introduce the endocyclic double bond.

  • Step 6: Demethylation: Selectively demethylate the hydroxyl-protecting methyl group on the A-ring using a reagent like BBr₃ to yield the final phenolic compound.

  • Purification: Purify the final product at each step using column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and test compounds dissolved in DMSO.

  • Procedure: a. Prepare reactions in a 96-well plate format. Keep all reagents on ice. b. To each well, add polymerization buffer and the test compound at various concentrations (final DMSO concentration should be <1%). c. Add purified tubulin to each well to a final concentration of ~1 mg/mL. d. Incubate the plate at 4°C for a short period to allow for compound binding. e. Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C. f. Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis: a. The increase in absorbance corresponds to the extent of microtubule polymerization. b. Plot the rate of polymerization (or the final absorbance) against the compound concentration. c. Determine the IC₅₀ value—the concentration of the compound that inhibits tubulin polymerization by 50%—by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The benzosuberone scaffold is a validated and highly promising platform for the development of potent, colchicine-site tubulin inhibitors. The structure-activity relationship studies have established several key principles for high potency:

  • A phenolic hydroxyl group on the fused A-ring is often beneficial.

  • A 3',4',5'-trimethoxyphenyl pendant C-ring is a superior motif for binding, though other substitutions like bis-trifluoromethyl are tolerated.

  • The seven-membered B-ring's conformation is critical, with both saturated and unsaturated versions showing excellent activity, indicating a rich area for further optimization.

Future work should focus on enhancing the therapeutic window and overcoming potential resistance mechanisms. The development of water-soluble phosphate prodrugs is a successful strategy for improving in vivo applicability.[3][4][6] Further exploration of novel substituents on the B-ring could yield analogs with improved potency and unique pharmacological profiles.[8] By leveraging the established SAR data, the rational design of next-generation benzosuberene analogs holds significant promise for advancing cancer therapy.

References

  • BEARdocs. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. Retrieved from [Link]

  • PubMed. (2013). New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. Retrieved from [Link]

  • Pinney, K. G., et al. (2015). Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 25(24), 5653-5657. Retrieved from [Link] (Note: While the direct link is not in the search results, the citation information points to this type of source).

  • ResearchGate. (n.d.). Synthesis of novel benzosuberone-bearing coumarin moieties. Retrieved from [Link]

  • PMC. (n.d.). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]

  • PubMed. (2025). Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • PubMed. (2014). Recent developments in tubulin polymerization inhibitors: An overview. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Benzocycloheptenone-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Scaffold

Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis has made them a prime target for the development of anticancer therapeutics.[1][2] Microtubule-targeting agents are broadly classified as either stabilizers or destabilizers. While stabilizers, such as the taxanes, promote microtubule polymerization, destabilizers inhibit it, leading to mitotic arrest and apoptosis.[3]

Among the destabilizing agents, those that bind to the colchicine site on β-tubulin have garnered significant interest due to their potent antimitotic activity.[4][5] While colchicine itself has limitations due to toxicity, its binding site has served as a template for the design of numerous synthetic inhibitors.[5] This guide focuses on a promising class of such inhibitors built upon the benzocycloheptenone or the closely related benzosuberene scaffold. Although direct experimental data for 3-bromo-benzocycloheptenone is not publicly available, extensive research on analogous structures provides a strong basis for evaluating the potential of this chemical class. This guide will compare the efficacy of these novel compounds against well-established tubulin inhibitors, providing a comprehensive overview of their performance based on available preclinical data.

The Colchicine Binding Site: A Hub for Mitotic Disruption

The colchicine binding site is a critical pocket located at the interface between the α- and β-tubulin subunits.[4] Inhibitors that bind to this site physically block the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.[6][7] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, G2/M phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[6][8]

The following diagram illustrates the mechanism of action of colchicine binding site inhibitors (CBSIs) in disrupting microtubule dynamics.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule->Mitotic Arrest (G2/M) Disruption leads to Benzocycloheptenone/Benzosuberene Analogues Benzocycloheptenone/Benzosuberene Analogues Colchicine Site Colchicine Site Benzocycloheptenone/Benzosuberene Analogues->Colchicine Site Binding Colchicine Site->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of benzocycloheptenone/benzosuberene analogues.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of tubulin inhibitors is typically assessed through two primary in vitro assays: the inhibition of tubulin polymerization and the cytotoxic effect on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit 50% of the targeted activity.

Inhibition of Tubulin Polymerization

This cell-free assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. A lower IC50 value indicates greater potency. The following table summarizes the tubulin polymerization inhibitory activity of representative benzosuberene/benzocyclooctene analogues compared to well-known colchicine site inhibitors.

Compound/ClassScaffoldTubulin Polymerization IC50 (µM)Reference(s)
Benzosuberene/Benzocyclooctene Analogues
KGP18Benzosuberene~1.0[9]
Benzocyclooctene phenol 23Benzocyclooctene1.2[10]
Fluorobenzosuberene 37Benzosuberene0.89[11]
Known Colchicine Site Inhibitors
ColchicineTropolone1.0 - 10.6[6][7]
Combretastatin A-4 (CA-4)Stilbene0.92 - 2.12[7][12]
PodophyllotoxinLignan~2.5[13]
NocodazoleBenzimidazole~5.0[7]

The data indicates that benzosuberene and benzocyclooctene analogues exhibit potent inhibition of tubulin polymerization, with IC50 values in the low micromolar range, comparable to or even exceeding the activity of established inhibitors like colchicine and combretastatin A-4.

Cytotoxicity Against Cancer Cell Lines

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. Cytotoxicity is typically evaluated using assays such as the MTT or SRB assay, which measure cell viability. The following table presents the cytotoxic activity (IC50) of benzosuberene analogues and known tubulin inhibitors against various human cancer cell lines.

Compound/ClassCell LineCancer TypeCytotoxicity IC50 (nM)Reference(s)
Benzosuberene Analogues
KGP18NCI-H460Lung< 10[11]
SK-OV-3Ovarian< 10
Fluorobenzosuberene 37NCI-H460Lung5.47[11]
Known Tubulin Inhibitors
ColchicineA549Lung~58[14]
MCF-7Breast5[6]
Combretastatin A-4 (CA-4)HCT116Colorectal2.3[5]
HepG2Liver< 500
PodophyllotoxinHeLaCervical1.2 - 22.8[13]
A549Lung0.35[15]
NocodazoleA549Lung6,000[16]
CLLLeukemia≤ 16,000[17]

The cytotoxicity data reveals the exceptional potency of the benzosuberene scaffold, with some analogues demonstrating sub-nanomolar to low nanomolar IC50 values against a range of cancer cell lines. This level of activity is highly competitive with, and in some cases superior to, that of well-established tubulin inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the inhibitory effect of a compound on tubulin polymerization.

Principle: The polymerization of tubulin is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (e.g., 3-bromo-benzocycloheptenone analogue)

  • Positive control (e.g., Colchicine)

  • Vehicle control (e.g., DMSO)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 1 mM GTP working solution in G-PEM buffer.

    • Prepare serial dilutions of the test compound and positive control in G-PEM buffer. The final vehicle concentration should be kept constant (e.g., <1% DMSO).

  • Assay Setup (on ice):

    • In a 96-well plate, add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells.

    • Prepare a tubulin reaction mix by combining the tubulin solution, GTP working solution, and fluorescent reporter.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization (slope of the linear phase) for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Analysis A Prepare Reagents (Tubulin, GTP, Compound) B Add Compound/Controls to 96-well Plate A->B C Add Tubulin Reaction Mix B->C D Incubate at 37°C in Plate Reader C->D E Measure Fluorescence Over Time D->E F Plot Polymerization Curves E->F G Calculate IC50 Value F->G

Caption: Workflow for the in vitro tubulin polymerization assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, SK-OV-3)

  • Complete cell culture medium

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Add 100 µL of the compound dilutions to the appropriate wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Downstream Signaling and Cellular Effects

Disruption of microtubule dynamics by inhibitors like the benzocycloheptenone/benzosuberene analogues triggers a cascade of downstream signaling events, ultimately leading to apoptosis.

Microtubule Disruption Microtubule Disruption Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Microtubule Disruption->Spindle Assembly Checkpoint Activation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Spindle Assembly Checkpoint Activation->Mitotic Arrest (G2/M) Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) Mitotic Arrest (G2/M)->Bcl-2 Phosphorylation (inactivation) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Phosphorylation (inactivation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Downstream signaling cascade following microtubule disruption.

The sustained mitotic arrest activates signaling pathways that inactivate anti-apoptotic proteins like Bcl-2 through phosphorylation. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, executing the apoptotic program.[18]

Conclusion

The available preclinical data strongly suggests that compounds based on the benzocycloheptenone/benzosuberene scaffold are potent inhibitors of tubulin polymerization that bind to the colchicine site. Their efficacy, as demonstrated by low micromolar to sub-micromolar IC50 values in tubulin polymerization assays and nanomolar to picomolar IC50 values in cytotoxicity assays against a variety of cancer cell lines, positions them as a highly promising class of anticancer agents. Their performance is comparable, and in some instances superior, to established tubulin inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds, including 3-bromo-benzocycloheptenone, is warranted to fully elucidate their therapeutic potential.

References

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. ([Link])

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. ([Link])

  • New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. ([Link])

  • IC 50 values for antiproliferative activities of polygamain, podophyllotoxin, and CA-4 against diverse cancer cell lines. ([Link])

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. ([Link])

  • Microtubule Dynamics Signaling Pathways: Core Mechanisms, Regulators a. ([Link])

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. ([Link])

  • a A schematic illustration showing that microtubule dynamics are... ([Link])

  • Microtubules and Their Role in Cellular Stress in Cancer. ([Link])

  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. ([Link])

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. ([Link])

  • Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors. ([Link])

  • Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. ([Link])

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. ([Link])

  • New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation | Request PDF. ([Link])

  • Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. ([Link])

  • Full article: Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents. ([Link])

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. ([Link])

  • Design, synthesis and anti-cancer evaluation of novel podophyllotoxin derivatives as potent tubulin-targeting agents | Request PDF. ([Link])

  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. ([Link])

  • Schematic presentation of the role of microtubules in various cellular... | Download Scientific Diagram. ([Link])

  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. ([Link])

  • Novel hybrid nocodazole analogues as tubulin polymerization inhibitors and their antiproliferative activity. ([Link])

  • Synthesis of Combretastatin-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization. ([Link])

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. ([Link])

  • Microtubules Disruption Alters the Cellular Structures and Mechanics Depending on Underlying Chemical Cues. ([Link])

  • Analysis of the mechanism of nocodazole action. (A–C) Immunostaining of... ([Link])

  • Insights into podophyllotoxin lactone features: New cyclolignans as potential dual tubulin‐topoisomerase II inhibitors. ([Link])

  • Table 1 . IC50 values for inhibition of proliferation. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents. ([Link])

  • From signaling pathways to microtubule dynamics: the key players. ([Link])

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ([Link])

  • Interaction of Nocodazole With Tubulin Isotypes | Request PDF. ([Link])

  • Microtubules: Evolving roles and critical cellular interactions. ([Link])

  • Microtubules. ([Link])

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  • The microtubule cytoskeleton: An old validated target for novel therapeutic drugs. ([Link])

  • Drugs That Target Dynamic Microtubules: A New Molecular Perspective. ([Link])

  • (a) Chart comparing the IC50 values of the compounds for different cell... ([Link])

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  • Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization. ([Link])

  • IC50 study of tubulin inhibitors (2, 12a‐12k) in LNCaP cell line with... ([Link])

  • A quantitative evaluation of the effects of inhibitors of tubulin assembly on polymerization induced by discodermolide, epothilone B, and paclitaxel. ([Link])

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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Abstract: The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its chemical behavior, guiding drug development, and securing intellectual property. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a benzosuberone derivative, represents a class of small molecules where subtle conformational changes in its seven-membered ring can significantly impact biological activity. While Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for structural determination, obtaining a definitive crystal structure is not always straightforward. As of this publication, a public X-ray crystal structure for the title compound has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: first, to provide a detailed, field-proven protocol for determining its structure via SCXRD, and second, to offer a pragmatic comparison with powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and computational Crystal Structure Prediction (CSP).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a molecule's three-dimensional structure, including bond lengths, angles, and the conformation of flexible moieties like the cycloheptene ring in our target molecule, SCXRD is unparalleled.[2] It provides direct, atomic-level information that can reveal the precise solid-state arrangement, which is critical for understanding properties like solubility and stability.[1] The primary challenge, however, lies in growing a high-quality single crystal suitable for diffraction.[2][3]

Experimental Protocol: A Pathway to the Crystal Structure

This protocol outlines the necessary steps to take 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one from a purified powder to a refined crystal structure.

Part A: Crystallization Screening

The crystallization process is an empirical science that relies on systematically exploring conditions to gently reduce the solubility of the compound, thereby promoting slow crystal growth over rapid precipitation.[4]

  • Solubility Assessment: Begin by determining the solubility of the compound (~5-10 mg) in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, toluene, hexane, dichloromethane). The ideal crystallization solvent is one in which the compound is moderately soluble.

  • Method Selection & Setup: Based on solubility, select appropriate crystallization methods. It is crucial to screen multiple conditions in parallel.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks.[5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Diffusion at the interface can lead to crystal growth.[5]

  • Incubation & Monitoring: Store the crystallization experiments in a vibration-free environment at a constant temperature. Monitor periodically for the formation of single, well-defined crystals (typically >0.1 mm in all dimensions).[6]

Part B: Data Collection and Structure Refinement

  • Crystal Mounting: Using a micro-loop, carefully select a suitable crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer. The crystal is typically flash-cooled under a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: An intense beam of monochromatic X-rays is directed at the crystal.[6] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector. Modern diffractometers automate this process, determining the unit cell and optimal data collection strategy.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The "phase problem" is solved using direct methods to generate an initial electron density map.[6] From this map, atoms are identified, and the molecular structure is built and refined using least-squares methods to achieve the best possible fit to the experimental data.

Illustrative Data: The Expected Outcome

Since the crystal structure for our target molecule is not publicly available, we present data for (+)-3-Bromocamphor , a representative brominated cyclic ketone, to illustrate the type of information generated by an SCXRD experiment.[3] This serves as a tangible example of the definitive data one would obtain.

Parameter(+)-3-Bromocamphor (Illustrative Example)[3]
Chemical FormulaC₁₀H₁₅BrO
Formula Weight231.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)7.35, 7.59, 9.12
β (°)94.6
Volume (ų)507.4
Z (Molecules/Unit Cell)2
Temperature (K)Ambient
RadiationNot specified
Final R-factor (R1)Not specified
Goodness-of-fit (GOF)Not specified

This table demonstrates the precise crystallographic parameters that unambiguously define the solid-state structure of a molecule.

SCXRD_Workflowcluster_prepSample Preparationcluster_dataData Acquisition & AnalysisCompoundPurified CompoundSolubilitySolubility ScreeningCompound->SolubilityCrystallizationCrystallization(Slow Evaporation, Vapor Diffusion, etc.)Solubility->CrystallizationCrystalHigh-Quality Single CrystalCrystallization->CrystalSuccessMountMount & Cool CrystalCrystal->MountDiffractionX-ray Diffraction Data CollectionMount->DiffractionSolveStructure Solution (Direct Methods)Diffraction->SolveRefineModel Building & RefinementSolve->RefineStructureFinal 3D Structure (CIF File)Refine->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Alternative & Complementary Techniques

When single crystals are elusive or when a full solid-state structure is not immediately required, a combination of other analytical techniques can provide a wealth of structural information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Connectivity

NMR spectroscopy is the most powerful technique for determining the connectivity and constitution of a molecule in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Why it's a strong alternative: While it doesn't provide a direct 3D crystal structure, a suite of NMR experiments can definitively establish the molecular skeleton, identify the positions of substituents, and even provide insights into the solution-state conformation of the seven-membered ring through through-space correlations (NOESY).

Step-by-Step Elucidation Workflow:

  • ¹H NMR: Provides information on the number of unique proton environments and their neighboring protons (via spin-spin splitting). Integration reveals the relative number of protons in each environment.

  • ¹³C NMR: Shows the number of unique carbon environments. DEPT experiments can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled (i.e., on adjacent carbons), allowing for the tracing of proton networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the carbon signal to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A crucial 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is key for connecting fragments of the molecule, for example, linking a proton on the aromatic ring to a carbon in the aliphatic ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, regardless of bonding. This can help determine the relative stereochemistry and preferred conformation of the flexible seven-membered ring in solution.

B. High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

HRMS is an essential technique that provides an extremely accurate mass measurement of a molecule, often to within 5 parts per million (ppm).[7]

Why it's a critical complement: Its primary role is to unambiguously determine the molecular formula.[8][9] For our target molecule, C₁₁H₁₁BrO, HRMS would provide a measured mass that is uniquely consistent with this combination of atoms, ruling out other possibilities with the same nominal mass. This validation is a mandatory first step before undertaking more complex structural analysis.

Experimental Protocol:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The molecules are ionized using a soft ionization technique (e.g., Electrospray Ionization - ESI).

  • The resulting ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures the mass-to-charge ratio with very high precision.

  • The measured exact mass is compared to the theoretical exact mass calculated for the proposed formula (C₁₁H₁₁BrO).

C. Crystal Structure Prediction (CSP): The In Silico Approach

CSP is a computational methodology that aims to predict the stable crystal structures of a molecule based solely on its 2D chemical diagram.[10]

Why it's a modern alternative: When experimental crystallization fails or is time-consuming, CSP can provide valuable insights.[11] It generates a landscape of plausible crystal packing arrangements ranked by their calculated lattice energies.[12] This can help identify the most likely stable polymorphs, guide crystallization experiments, or assess the risk of a more stable, undiscovered form appearing later in development.[13][14]

Workflow Overview:

  • Conformational Search: The 3D conformational space of the molecule is explored.

  • Packing Generation: Thousands of hypothetical crystal packing arrangements are generated within common space groups.

  • Energy Ranking: The lattice energy of each generated structure is calculated and minimized using force fields and quantum mechanical methods to produce a stability ranking.

Head-to-Head Comparison

The choice of technique depends on the specific question being asked, the amount of sample available, and the stage of the research.

Method_Choicecluster_expExperimental Methodscluster_compComputational MethodStartNeed Structural Informationfor Molecule XQ_FormulaWhat is theMolecular Formula?Start->Q_FormulaHRMSHRMSQ_Formula->HRMSYesQ_ConnectivityWhat is the2D Connectivity?NMRNMR Suite(1D & 2D)Q_Connectivity->NMRYesQ_3DNeed Unambiguous3D Structure?SCXRDSCXRDQ_3D->SCXRDYesQ_PredictCrystals difficult?Assess polymorph risk?Q_3D->Q_PredictNo / Not YetHRMS->Q_ConnectivityNMR->Q_3DCSPCrystal StructurePrediction (CSP)Q_Predict->CSPYes

Caption: Decision workflow for selecting a structural elucidation method.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Crystal Structure Prediction (CSP)
Primary Information Unambiguous 3D atomic structure, conformation, crystal packingMolecular connectivity, solution-state conformationExact mass, elemental compositionPredicted stable crystal polymorphs
Sample Requirement Single crystal (~0.1 mm)~1-10 mg, soluble<1 mg, solubleNone (computational)
Key Advantage Definitive, "gold standard" answerExcellent for complex connectivity in solutionHigh accuracy for formula confirmationGuides experiments, assesses polymorph risk
Key Limitation Requires high-quality single crystalsIndirect 3D info, no crystal packing dataNo connectivity or 3D structural dataPredictive, requires experimental validation
Typical Time Days to weeks (including crystallization)Hours to daysMinutesDays to weeks (computation time)

Conclusion

For 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, the path to complete structural characterization is clear. The foundational step is High-Resolution Mass Spectrometry to confirm the elemental formula C₁₁H₁₁BrO. Following this, a comprehensive suite of NMR experiments is essential to meticulously piece together the molecular framework and provide strong evidence for its solution-state conformation.

However, to achieve the highest level of scientific rigor and provide the definitive, unambiguous proof of its three-dimensional structure and solid-state packing, Single-Crystal X-ray Diffraction is indispensable. While challenging, the detailed protocol provided herein offers a systematic approach to obtaining the necessary single crystals. In parallel, Crystal Structure Prediction can serve as a powerful computational tool to de-risk the development process by forecasting potential polymorphs. Ultimately, a multi-technique approach, leveraging the strengths of each method, provides the most robust and self-validating structural elucidation for any novel compound.

References

  • Allen, F. H., & Rogers, D. (1966). A Redetermination of the Crystal Structure of (+)-3-Bromocamphor and its Absolute Configuration. Journal of the Chemical Society B: Physical Organic, 632-636. Available at: [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Available at: [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2485. Available at: [Link]

  • Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation. Schrödinger Website. Available at: [Link]

  • Crystallization of Small Molecules Course. (n.d.). Universitat Rovira i Virgili. Available at: [Link]

  • OpenEye Scientific. (n.d.). Crystal Structure Prediction Services for Drug Development. OpenEye Scientific Website. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech Website. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1107-1114. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone Website. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Crimson Publishers. Available at: [Link]

  • Green, D. A., et al. (2025). Toward Routine CSP of Pharmaceuticals: A Fully Automated Protocol Using Neural Network Potentials. arXiv. Available at: [Link]

  • Schrödinger. (n.d.). Crystal Structure Prediction. Schrödinger Life Science Website. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts Website. Available at: [Link]

  • Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9847-9894. Available at: [Link]

  • Jeziorna, A. (2022). Along the road to crystal structure prediction (CSP) of pharmaceutical-like molecules. CrystEngComm, 24, 7849-7860. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart Website. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. PubChem Database. CID 10610018. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia, The Free Encyclopedia. Available at: [Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Guide to the Safe and Compliant Disposal of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents demand meticulous planning and adherence to established protocols. This guide provides an in-depth operational plan for the proper disposal of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No. 87779-78-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a halogenated aromatic ketone with a distinct hazard profile that dictates its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health hazards. It is classified as harmful if swallowed or inhaled, and it is known to cause significant skin and eye irritation.[2] Furthermore, it may cause respiratory irritation, necessitating the use of appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood, during handling.

The key to safe disposal lies in recognizing that the bromine atom classifies this compound as a halogenated organic substance . This classification is the primary determinant for its waste stream segregation and ultimate destruction method.

Table 1: Chemical and Hazard Summary

PropertyValueSource(s)
IUPAC Name 3-bromo-6,7,8,9-tetrahydrobenzo[1]annulen-5-onePubChem
CAS Number 87779-78-0Cenmed Enterprises[3]
Molecular Formula C₁₁H₁₁BrOPubChem
Molecular Weight 239.11 g/mol PubChem
GHS Hazard Codes H302, H315, H319, H332, H335PubChem, Labsolu[4]
Signal Word WarningLabsolu[4]
The Core Principle: Waste Segregation

The single most important step in the proper disposal of this compound is strict segregation. Commingling halogenated organic waste with non-halogenated waste streams has significant safety and financial consequences. Halogenated wastes require specialized, high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[5] Mixing them with non-halogenated solvents unnecessarily renders the entire volume of waste more hazardous and significantly increases disposal costs.[6]

Operational Mandate: All waste containing 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must be collected in a designated "Halogenated Organic Waste" container. This includes:

  • Unused or expired solid material.

  • Solutions containing the compound.

  • Solvent rinses of contaminated glassware.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

These containers must be clearly labeled, kept tightly sealed when not in use, and stored in a designated satellite accumulation area away from incompatible materials.[6]

Disposal Workflow and Step-by-Step Protocols

The following protocols provide a systematic approach to managing waste generated from the use of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • Collection: Carefully transfer any residual, unneeded, or contaminated solid 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one into a dedicated, properly labeled "Halogenated Organic Solid Waste" container.

  • Decontamination of Consumables: Place any contaminated items, such as weighing boats, spatulas, or gloves, into the same solid waste container. Do not dispose of these items in the regular trash.

  • Container Management: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is kept securely closed.

  • Identification: Any solution containing the title compound, including reaction mixtures or solutions in solvents like dichloromethane or chloroform, must be treated as halogenated liquid waste.

  • Collection: Pour the liquid waste into a dedicated "Halogenated Organic Liquid Waste" container. This container should be stored in secondary containment to mitigate spills.

  • Glassware Rinsing: Rinse any contaminated glassware at least three times with a suitable solvent (e.g., acetone, ethanol). The first rinse is considered acutely hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses can typically be collected in the same container.

  • Aqueous Solutions: Do not dispose of any aqueous solutions containing this compound down the drain. They must be collected as halogenated waste.

The decision process for proper waste segregation is visualized in the diagram below.

Gcluster_generationWaste Generation Pointcluster_decisionSegregation Decisioncluster_containersWaste Collectioncluster_disposalFinal DispositionWasteWaste Generated(Solid, Liquid, or Contaminated Labware)DecisionDoes the waste contain3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one?Waste->DecisionHalogenatedCollect in Labeled'HALOGENATED WASTE'ContainerDecision->Halogenated  YesNonHalogenatedCollect in Appropriate'NON-HALOGENATED WASTE'ContainerDecision->NonHalogenated  NoIncinerationDispose via LicensedHazardous Waste IncinerationHalogenated->Incineration

Caption: Waste segregation decision workflow for materials containing the target compound.

Regulatory and Compliance Framework

In the United States, the disposal of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be individually listed, waste streams containing it fall under the "F-codes" for hazardous wastes from non-specific sources. Specifically, spent solvent mixtures containing halogenated compounds are often categorized under codes like F001 or F002.

It is the legal responsibility of the waste generator (the laboratory) to correctly identify, label, and manage hazardous waste from the point of generation to its final disposal by a licensed hazardous waste management provider. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Final Disposal Pathway: High-Temperature Incineration

The accepted and most effective disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[5] During this process, the organic structure is destroyed. The presence of bromine, however, necessitates specialized equipment. Incinerators used for this purpose are equipped with advanced emission control systems, such as scrubbers, that neutralize the resulting hydrogen bromide (HBr) gas, preventing its release into the atmosphere where it could contribute to acid rain.[5]

By meticulously following these procedures, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, reinforcing the deep trust and commitment to excellence that defines our scientific community.

References

  • chemical label 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one . (n.d.). Retrieved from Google Search.

  • PubChem . (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cenmed Enterprises . (n.d.). 3 Bromo 6 7 8 9 Tetrahydro 5H Benzo[1]Annulen 5 One. Retrieved from [Link]

  • Ideal Response . (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • ETH Zürich . (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Washington State University . (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • W. R. Meadows, Inc. (n.d.). 3554100 - Safety Data Sheet. Retrieved from [Link]

  • University of Alabama at Birmingham . (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubMed . (n.d.). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. National Library of Medicine. Retrieved from [Link]

  • MDPI . (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Temple University . (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Bucknell University . (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Maryland . (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Department of Transportation . (n.d.). List of Hazardous Substances and Reportable Quantities. Pipeline and Hazardous Materials Safety Administration. Retrieved from [Link]

  • U.S. Environmental Protection Agency . (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that progress in the laboratory hinges on both innovative chemistry and an unwavering commitment to safety. This guide provides essential, experience-driven protocols for handling 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a halogenated aromatic ketone with significant potential in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each safety measure is critical. By internalizing these principles, you not only protect yourself and your colleagues but also ensure the integrity of your research.

Understanding the Risks: A Hazard Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy.

Based on its classification, this compound is:

  • Harmful if swallowed [1][2][3][4]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • Harmful if inhaled [1][2]

  • May cause respiratory irritation [2][3]

These hazards underscore the importance of a multi-layered PPE approach to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in a laboratory setting. This protocol is designed to provide comprehensive protection during all phases of handling, from initial weighing and preparation to reaction work-up and waste disposal.

Dermal Protection: Beyond the Basic Glove

Given that this compound causes skin irritation, a single pair of standard disposable gloves is insufficient. A double-gloving strategy is essential to provide a robust barrier against accidental exposure.

  • Inner Glove: A nitrile glove provides a good baseline of chemical resistance and tactile sensitivity for delicate operations.

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the nitrile glove. While nitrile gloves offer short-term protection, these materials provide extended resistance against a broader range of organic compounds. Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times, if available for this compound or a close structural analog.

Causality: The double-gloving technique mitigates the risk of exposure from a single point of failure. Should the outer glove be compromised, the inner glove provides a secondary barrier, allowing the user time to safely retreat and replace the damaged outer glove.

Eye and Face Protection: A Non-Negotiable Barrier

The risk of serious eye irritation necessitates more than standard safety glasses.

  • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes and aerosols.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, such as extractions or purifications.

Causality: A face shield provides an additional layer of protection for the entire face, safeguarding against splashes that could bypass the seal of goggles.

Respiratory Protection: Safeguarding Your Inhalation Zone

Due to the risk of respiratory irritation and harm if inhaled, all handling of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must be conducted within a certified chemical fume hood.

  • Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure. Ensure the sash is at the appropriate height to maintain proper airflow.

  • Respirator: In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.[5] A proper fit test and training are essential before using a respirator.[6]

Causality: A chemical fume hood actively removes airborne contaminants from the user's breathing zone. A respirator provides a personal barrier when these engineering controls are insufficient or unavailable.

Protective Clothing: Your Last Line of Defense

Standard laboratory attire forms the foundation of your protective clothing.

  • Flame-Resistant Laboratory Coat: A lab coat made of a material like Nomex® should be worn and fully buttoned.[6]

  • Long Pants and Closed-Toe Shoes: These are mandatory to cover all exposed skin on the lower body and feet.[6]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.

Causality: Protective clothing minimizes the area of skin that could come into direct contact with the chemical in the event of a spill.

PPE Selection and Donning/Doffing Workflow

The following diagram outlines the logical flow for selecting and using the appropriate PPE when handling 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

PPE_Workflowcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_disposalDisposal PhasestartAssess Task & Quantityfume_hoodWork in Chemical Fume Hoodstart->fume_hoodMandatoryppe_selectionSelect Core PPE:- Double Gloves (Nitrile/Butyl)- Goggles & Face Shield- FR Lab Coatfume_hood->ppe_selectiondonningDon PPE in Correct Order:1. Lab Coat2. Goggles/Face Shield3. Glovesppe_selection->donninghandlingPerform Chemical Handlingdonning->handlingdoffingDoff PPE in Correct Order:1. Outer Gloves2. Face Shield/Goggles3. Lab Coat4. Inner Gloveshandling->doffingwaste_segSegregate Halogenated Wastedoffing->waste_segfinal_disposalDispose of Contaminated PPE& Chemical Waste Properlywaste_seg->final_disposal

Caption: PPE Selection and Handling Workflow for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Quantitative Data Summary: Hazard Identification

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)PubChem[2]
Causes skin irritationSkin Corrosion/Irritation (Category 2)PubChem[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)PubChem[2]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)PubChem[2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3)PubChem[2]

Step-by-Step Handling and Disposal Protocol

I. Preparation and Weighing

  • Designate a Workspace: All handling of solid 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must be performed in a designated area within a chemical fume hood to contain any dust.

  • Don PPE: Follow the donning procedure outlined in the workflow diagram.

  • Weighing: Use a tared weigh boat or glass vial. Avoid generating dust. If transferring from a larger container, use a spatula and handle it carefully.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood. Cap the container immediately.

II. During Reaction

  • Maintain Containment: Keep all reaction vessels capped or equipped with a condenser to prevent the release of vapors.

  • Monitor the Reaction: Regularly check for any signs of unexpected reactions or pressure buildup.

  • Glove Integrity: Periodically inspect your outer gloves for any signs of degradation or contamination. If contamination occurs, immediately follow the doffing procedure and don a new pair of outer gloves.

III. Post-Reaction Work-up and Purification

  • Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood. Be mindful of potential pressure buildup when using a separatory funnel.

  • Solvent Removal: Use a rotary evaporator with a cold trap to remove solvents. Ensure the vacuum pump exhaust is vented into the fume hood.

  • Chromatography: If performing column chromatography, pack and run the column within the fume hood.

IV. Waste Disposal: A Critical Final Step

  • Segregation is Key: As a halogenated organic compound, all waste containing 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must be collected in a designated "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[9][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its contents.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[8] Store in a well-ventilated area.

By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of scientific advancement. Your diligence protects you, your colleagues, and the groundbreaking work you are dedicated to.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. PubChem. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-bromo-6,7,8,9-tetrahydro-5h-benzo[1]annulen-6-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. PubChem. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.